8,8''-Bibaicalein
Description
Properties
IUPAC Name |
5,6,7-trihydroxy-2-phenyl-8-(5,6,7-trihydroxy-4-oxo-2-phenylchromen-8-yl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-11-17(13-7-3-1-4-8-13)39-29-19(15)23(33)27(37)25(35)21(29)22-26(36)28(38)24(34)20-16(32)12-18(40-30(20)22)14-9-5-2-6-10-14/h1-12,33-38H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYPLIKKTVVLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)C4=C5C(=C(C(=C4O)O)O)C(=O)C=C(O5)C6=CC=CC=C6)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 8,8''-Bibaicalein
For Researchers, Scientists, and Drug Development Professionals
Abstract
8,8''-Bibaicalein, a biflavonoid derived from Scutellaria baicalensis, is a molecule of growing interest in phytochemical and pharmacological research. This document provides a comprehensive overview of its known and predicted physicochemical properties, aimed at facilitating further investigation and application in drug discovery and development. Due to a scarcity of direct experimental data for this specific dimer, this guide combines reported information with computationally predicted values to offer a foundational understanding of its chemical behavior. This guide also outlines relevant experimental protocols and logical workflows pertinent to its analysis and identification.
Introduction
Scutellaria baicalensis Georgi (Huang-Qin) is a prominent herb in traditional Chinese medicine, renowned for its rich content of bioactive flavonoids. Among these, baicalein (B1667712) and its derivatives have been extensively studied for their diverse pharmacological activities. This compound is a dimeric flavonoid formed from two baicalein units linked at their 8-positions. As a larger, more complex molecule, its physicochemical properties are expected to differ significantly from its monomeric counterpart, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its therapeutic potential. This guide serves as a technical resource, consolidating the available data and providing predictive insights to support ongoing research.
Physicochemical Properties
A comprehensive profile of the physicochemical properties of this compound is crucial for its development as a potential therapeutic agent. The following table summarizes the available experimental data and computationally predicted values.
| Property | Value (Experimental) | Value (Predicted) | Data Source |
| Molecular Formula | C₃₀H₁₈O₁₀ | - | [1][2] |
| Molecular Weight | 538.46 g/mol | - | [1][2] |
| Solubility | < 1 mg/mL in water | -0.77 (logS) | Experimental[3], Predicted |
| Melting Point | Not available | 349.53 °C | Predicted |
| pKa (strongest acidic) | Not available | 6.43 | Predicted |
| pKa (strongest basic) | Not available | -5.66 | Predicted |
| LogP (o/w) | Not available | 2.63 | Predicted |
Predicted values were obtained using SwissADME with the SMILES string: O=C1C=C(c2ccccc2)Oc3c1c(O)c(O)c(c3O)-c1c(O)c(O)c(O)c2OC(c3ccccc3)=CC(=O)c12.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively reported in the literature. However, standard methodologies for flavonoid analysis can be adapted.
Isolation and Purification of this compound
A common method for the isolation of flavonoids from Scutellaria baicalensis involves solvent extraction followed by chromatographic separation.
-
Extraction: The dried and powdered roots of S. baicalensis are extracted with a suitable solvent, such as methanol (B129727) or ethanol, often using techniques like sonication or reflux extraction to enhance efficiency.
-
Partitioning: The crude extract is then typically partitioned with solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
-
Chromatography: The flavonoid-rich fraction is subjected to repeated column chromatography on silica (B1680970) gel or Sephadex LH-20, using a gradient elution system to isolate individual compounds. High-speed counter-current chromatography (HSCCC) has also been effectively used for the separation of flavonoids from S. baicalensis.
-
Identification: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Analytical Determination by UPLC-Q-TOF-MS
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is a powerful technique for the identification and quantification of this compound in complex mixtures like plant extracts.
-
Sample Preparation: The plant extract is dissolved in a suitable solvent (e.g., methanol), filtered through a 0.22 µm syringe filter, and diluted to an appropriate concentration.
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water (often with a small amount of formic acid for better peak shape) and an organic solvent like acetonitrile (B52724) is employed.
-
Flow Rate and Temperature: These are optimized to achieve good separation.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used.
-
Mass Analyzer: The Q-TOF analyzer provides high resolution and accurate mass measurements, enabling the determination of the elemental composition of the detected ions.
-
Data Analysis: The identification of this compound is based on its retention time and the accurate mass of its molecular ion and characteristic fragment ions.
-
Logical and Experimental Workflows
The identification of this compound as a quality marker in Scutellariae Radix involves a multi-step workflow that integrates chemical analysis with computational methods.
This diagram illustrates the process starting from the plant material, through chemical analysis and data processing, to the use of network pharmacology and molecular docking to identify and validate potential quality markers like this compound.
Conclusion
While this compound remains a less-characterized biflavonoid compared to its monomeric precursor, this guide provides a foundational repository of its physicochemical properties. The integration of computationally predicted data offers valuable insights in the absence of extensive experimental characterization. The outlined experimental protocols and logical workflows provide a framework for researchers to further investigate this promising natural product. Future studies focusing on the experimental determination of its physicochemical properties and the elucidation of its biological activities and mechanisms of action are warranted to fully unlock its therapeutic potential.
References
8,8''-Bibaicalein: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,8''-Bibaicalein is a biflavonoid, a class of plant secondary metabolites characterized by the linkage of two flavonoid moieties. Specifically, it is a dimer of the well-known flavone, baicalein (B1667712). This technical guide provides a comprehensive overview of the known natural sources of this compound and outlines the methodologies for its isolation and characterization. Due to the limited specific data on this compound, this guide also incorporates established protocols for the isolation of its monomer, baicalein, and other flavonoids from the same plant sources, which can be adapted for the targeted isolation of this biflavonoid.
Natural Sources
This compound has been identified in two primary plant sources:
-
Scutellaria baicalensis Georgi (Baikal Skullcap) : The dried root of this plant, known as Scutellariae Radix, is a staple in traditional Chinese medicine. It is a rich source of various flavonoids, and this compound has been identified as one of its constituents[1][2][3]. S. baicalensis is primarily distributed in China, Japan, Korea, Mongolia, and Russia[1].
-
Oroxylum indicum (L.) Kurz (Indian Trumpet Tree) : The stem bark of this tree, belonging to the Bignoniaceae family, has also been reported as a natural source of this compound, referred to as 8,8''-bisbaicalein in some literature[4]. This plant is found in the Indian subcontinent and Southeast Asia.
Data on Natural Source Abundance
Quantitative data on the yield of this compound from these natural sources is not extensively reported in the available literature. However, data for the related flavonoid, baicalein, can provide some context for the potential abundance of its dimer.
| Plant Source | Plant Part | Compound | Reported Yield/Content | References |
| Scutellaria baicalensis | Root | Baicalein | Not explicitly quantified, but a major flavonoid | [1][3] |
| Oroxylum indicum | Stem Bark | This compound | Not reported | [4] |
| Oroxylum indicum | Leaves | Baicalein | 1.481 ng in extract (from Accelerated Solvent Extraction) | [5] |
Isolation and Purification Protocols
General Experimental Workflow
Detailed Methodologies
1. Plant Material Preparation and Extraction:
-
Source: Dried stem bark of Oroxylum indicum or dried roots of Scutellaria baicalensis.
-
Preparation: The plant material is coarsely powdered.
-
Extraction: The powdered material is extracted exhaustively with a suitable solvent such as methanol or ethanol (B145695) at room temperature or under reflux. The extracts are then combined and concentrated under reduced pressure to yield a crude extract[6].
2. Fractionation:
-
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Flavonoids, including biflavonoids, are typically enriched in the chloroform and ethyl acetate fractions.
3. Chromatographic Purification:
-
Column Chromatography: The enriched fraction (e.g., chloroform or ethyl acetate fraction) is subjected to column chromatography.
-
Stationary Phases: Silica (B1680970) gel, polyamide, or Sephadex LH-20 are commonly used.
-
Mobile Phases: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For silica gel, solvent systems like chloroform-methanol or hexane-ethyl acetate are common.
-
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for the preparative separation of flavonoids from Scutellaria baicalensis[7]. A two-phase solvent system, such as n-hexane-ethyl acetate-n-butanol-water, can be employed[7].
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column with a suitable mobile phase, typically a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.
Quantitative Data from a Representative Isolation (Baicalein)
While specific yields for this compound are not available, the following table provides data from the isolation of baicalein and other flavonoids from Scutellaria baicalensis using HSCCC, which can serve as a reference.
| Compound | Starting Material | Yield | Purity | Recovery | Reference |
| Baicalein | 500 mg crude extract | 144.8 mg | 95.7% | 92.7% | [7] |
| Wogonin (B1683318) | 500 mg crude extract | 50.2 mg | 98.5% | 91.6% | [7] |
| Oroxylin A | 500 mg crude extract | 12.4 mg | 93.2% | 92.5% | [7] |
Structural Characterization
The identification of this compound is confirmed through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which helps to confirm the dimeric structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Allows for the detailed elucidation of the chemical structure, including the specific linkage point between the two baicalein units.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature regarding the biological activity and associated signaling pathways of isolated this compound. However, its constituent monomer, baicalein , has been extensively studied and is known to modulate a variety of signaling pathways implicated in inflammation, cancer, and other diseases. It is plausible that this compound may exhibit similar or unique biological activities.
Signaling Pathways Modulated by Baicalein
The following diagram illustrates some of the key signaling pathways known to be modulated by baicalein. This information provides a starting point for investigating the potential bioactivity of this compound.
References
- 1. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multidimensional strategy for uncovering comprehensive quality markers of Scutellariae Radix based on UPLC-Q-TOF-MS analysis, artificial neural network, network pharmacology analysis, and molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 4. Flavonoids from the Stem-bark of Oroxylum indicum -Natural Product Sciences | Korea Science [koreascience.kr]
- 5. rjptonline.org [rjptonline.org]
- 6. [Separation and purification and structural characterization of baicalein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and purification of baicalein, wogonin and oroxylin A from the medicinal plant Scutellaria baicalensis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
8,8''-Bibaicalein: A Technical Guide to its Structure Elucidation and Confirmation
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,8''-Bibaicalein, a biflavonoid derived from the dimerization of two baicalein (B1667712) units, is a naturally occurring compound that has garnered interest within the scientific community. As a component of certain medicinal plants, notably those of the Scutellaria genus, its structural elucidation and confirmation are paramount for advancing research into its potential pharmacological applications. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural characterization of this compound, tailored for professionals in chemical and pharmaceutical research.
Physicochemical Properties and Identification
This compound is distinguished as a dimer of baicalein, linked via a C-C bond between the 8 and 8'' positions of the two flavonoid skeletons. Its molecular formula is C30H18O10, with a corresponding molecular weight of 538.46 g/mol .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the molecular formula of this compound. The observed mass-to-charge ratios ([M+H]+ and [M-H]-) are critical for its identification.
| Ion Mode | Calculated m/z | Observed m/z |
| [M+H]+ | 539.0927 | Data not available in cited sources |
| [M-H]- | 537.0765 | Data not available in cited sources |
Note: While identified as a quality marker in Scutellariae Radix, specific observed m/z values for this compound were not detailed in the provided search results.
Structural Elucidation via Spectroscopic Methods
The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comprehensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the two baicalein monomers.
¹H NMR and ¹³C NMR Data:
Detailed ¹H and ¹³C NMR spectral data for this compound, including chemical shifts (δ) and coupling constants (J), are not available in the provided search results. A complete structural elucidation would require the isolation of the compound and subsequent analysis.
Experimental Protocols
Isolation of this compound from Natural Sources
While the presence of this compound has been reported in Scutellaria alpina, a detailed, step-by-step isolation protocol is not available in the provided search results. A general procedure for isolating flavonoids from plant material is outlined below, which could be adapted for the targeted isolation of this compound.
General Isolation Workflow:
Synthesis of 8,8''-Biflavonoids
A specific synthetic protocol for this compound has not been detailed in the provided search results. However, a modular approach for the synthesis of 8,8'-biflavones has been described and can serve as a template. The key step involves the oxidative coupling of the corresponding monomeric precursors.
Proposed Synthetic Strategy:
Biological Activity and Signaling Pathways
The biological activities of the monomeric precursor, baicalein, have been extensively studied, revealing its involvement in various signaling pathways related to inflammation, cancer, and neuroprotection. However, specific studies detailing the signaling pathways modulated by this compound are not available in the provided search results. It is hypothesized that the dimeric structure may exhibit altered or enhanced biological activities compared to the monomer.
Potential Areas of Investigation for this compound's Biological Activity:
-
Anti-inflammatory Effects: Investigation into the modulation of key inflammatory pathways such as NF-κB and MAPK signaling.
-
Anticancer Activity: Evaluation of its effects on cell proliferation, apoptosis, and metastasis in various cancer cell lines.
-
Neuroprotective Properties: Assessment of its potential to mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases.
Conclusion
The structural elucidation and confirmation of this compound are critical for unlocking its therapeutic potential. While its presence in natural sources is established, a significant gap exists in the public domain regarding detailed experimental data for its isolation, complete spectroscopic characterization, and specific synthesis. Future research should focus on obtaining pure this compound to enable comprehensive NMR analysis and to investigate its distinct biological activities and mechanisms of action, thereby providing a solid foundation for potential drug development. Professionals in the field are encouraged to pursue these research avenues to fully characterize this promising biflavonoid.
An In-depth Technical Guide on the Biosynthesis of 8,8''-Bibaicalein in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
8,8''-Bibaicalein, a biflavonoid found in the medicinal plant Scutellaria baicalensis, presents a promising scaffold for drug development due to its potential pharmacological activities. While the biosynthesis of its monomer, baicalein (B1667712), has been extensively studied, the pathway leading to the formation of this compound remains to be fully elucidated. This technical guide provides a comprehensive overview of the known aspects of baicalein biosynthesis and presents a hypothesized pathway for the subsequent dimerization to this compound. Drawing parallels with the well-characterized biosynthesis of other C-C linked biflavonoids, we propose a key role for a cytochrome P450-mediated oxidative coupling. This guide details the necessary experimental protocols for the identification and characterization of the putative "bibaicalein synthase" and outlines potential regulatory signaling pathways. All quantitative data from relevant literature is summarized, and key pathways and workflows are visualized to facilitate a deeper understanding of this specialized metabolic route.
Introduction
Scutellaria baicalensis Georgi (Huang-qin) is a prominent herb in traditional Chinese medicine, renowned for its rich content of flavonoids. Among these, baicalein and its dimeric form, this compound, have garnered significant scientific interest. Biflavonoids, as a class of plant secondary metabolites, are formed by the coupling of two flavonoid units and often exhibit enhanced or novel biological activities compared to their monomeric counterparts. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the exploration of its full therapeutic potential.
This guide first delineates the established root-specific biosynthetic pathway of baicalein from the primary metabolite L-phenylalanine. Subsequently, it proposes a plausible mechanism for the dimerization of two baicalein molecules to form this compound, a process likely catalyzed by a specific cytochrome P450 enzyme.
The Biosynthesis of the Monomeric Precursor: Baicalein
The biosynthesis of baicalein is a specialized branch of the flavonoid pathway, predominantly occurring in the roots of Scutellaria baicalensis.[1][2] This pathway diverges from the general phenylpropanoid pathway to produce 4'-deoxyflavones.[1][2] The key enzymatic steps are summarized below.
Table 1: Enzymes in the Baicalein Biosynthetic Pathway
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Deaminates L-phenylalanine to cinnamic acid. |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid (in the general flavonoid pathway). |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA (in the general flavonoid pathway). |
| Cinnamate:CoA ligase-like | SbCLL | Activates cinnamic acid to cinnamoyl-CoA for the root-specific pathway. |
| Chalcone (B49325) synthase | CHS | Condenses one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin (B1678385) chalcone. |
| Chalcone isomerase | CHI | Catalyzes the cyclization of pinocembrin chalcone to pinocembrin. |
| Flavone (B191248) synthase II | FNSII | Converts the flavanone (B1672756) pinocembrin to the flavone chrysin (B1683763). |
| Flavone 6-hydroxylase (a cytochrome P450) | SbF6H | Hydroxylates chrysin at the C-6 position to produce baicalein.[1] |
| Flavone 8-hydroxylase (a cytochrome P450) | SbF8H | Hydroxylates chrysin at the C-8 position to produce norwogonin. |
Note: The general flavonoid pathway enzymes (C4H and 4CL) lead to the formation of naringenin, a 4'-hydroxyflavanone, which is not a direct precursor for baicalein.
The Hypothesized Biosynthesis of this compound via Oxidative Coupling
The formation of a C-C bond between two flavonoid monomers is an oxidative process. While the specific enzyme for this compound synthesis is yet to be identified, the biosynthesis of the structurally similar biflavonoid amentoflavone (B1664850) (8,3'-biapigenin) in Ginkgo biloba provides a strong model. In Ginkgo, a cytochrome P450 enzyme, GbCYP90J6, has been shown to catalyze the oxidative coupling of two apigenin (B1666066) molecules. Therefore, we hypothesize that a homologous cytochrome P450 enzyme in Scutellaria baicalensis is responsible for the dimerization of baicalein.
Hypothesized Reaction:
2 x Baicalein → this compound
Proposed Catalyzing Enzyme: A putative cytochrome P450 monooxygenase, tentatively named "Bibaicalein Synthase".
Recent genomic and transcriptomic analyses of S. baicalensis have identified a large number of cytochrome P450 genes, with some belonging to subfamilies (e.g., CYP82D) known to be involved in flavonoid modifications. It is plausible that a member of this superfamily has evolved to catalyze the specific C-8 to C-8'' linkage between two baicalein molecules.
Experimental Protocols for the Identification and Characterization of Bibaicalein Synthase
To validate the proposed biosynthetic pathway, a series of experimental procedures are required. The following protocols are based on established methods for the characterization of plant cytochrome P450 enzymes involved in secondary metabolism.
Candidate Gene Identification and Cloning
-
Transcriptome Analysis: Utilize existing RNA-seq data from the roots of S. baicalensis to identify cytochrome P450 genes that are highly expressed. Prioritize candidates from the CYP82 family or other families known for flavonoid modification.
-
Gene Isolation: Design gene-specific primers based on the transcript sequences and amplify the full-length coding sequences from root cDNA using PCR.
-
Cloning: Clone the amplified PCR products into an appropriate expression vector (e.g., a yeast expression vector like pYES-DEST52 or a bacterial expression vector like pET-28a).
Heterologous Expression of Candidate Enzymes
The heterologous expression of plant P450s is typically more successful in eukaryotic systems like yeast (Saccharomyces cerevisiae or Pichia pastoris) due to the requirement of a compatible cytochrome P450 reductase (CPR) for electron transfer.
-
Yeast Transformation: Transform the yeast expression vectors containing the candidate P450 genes into a suitable yeast strain.
-
Microsome Preparation: Grow the transformed yeast cultures and induce protein expression. Harvest the cells and prepare microsomal fractions, which will contain the expressed P450 enzymes.
In Vitro Enzyme Assays
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction, the substrate (baicalein), and a source of reducing equivalents (NADPH).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Extraction: Stop the reaction and extract the products with an organic solvent like ethyl acetate.
-
Analysis: Analyze the extracted products using HPLC and LC-MS/MS to detect the formation of a new compound with the expected mass of this compound.
Product Identification and Structural Elucidation
-
LC-MS/MS Analysis: Compare the retention time and mass spectrum of the enzymatic product with an authentic standard of this compound if available. The fragmentation pattern in the MS/MS spectrum should be characteristic of the biflavonoid structure.
-
NMR Spectroscopy: For unequivocal structure determination, scale up the enzymatic reaction to produce sufficient amounts of the product for NMR analysis. 1D and 2D NMR experiments (e.g., COSY, HMBC, HMQC) are essential to confirm the C-8 to C-8'' linkage between the two baicalein units.
Quantitative Data on Flavonoids in Scutellaria baicalensis
While specific quantitative data for the biosynthesis of this compound is not yet available, several studies have quantified the major flavonoids in S. baicalensis. This data provides a baseline for understanding the metabolic flux towards baicalein, the precursor for this compound.
Table 2: Content of Major Flavonoids in the Roots of Scutellaria baicalensis
| Flavonoid | Content Range (% of dry weight) | Reference(s) |
| Baicalin | 8.12 - 14.40 | |
| Wogonoside | 2.52 - 3.56 | |
| Baicalein | 3.08 - 3.53 | |
| Wogonin | 0.93 - 0.97 | |
| Chrysin | Variable | |
| This compound | Not Quantified | - |
Note: The content of flavonoids can vary significantly depending on the plant's age, growing conditions, and genetic background.
Regulation of this compound Biosynthesis
The biosynthesis of flavonoids is tightly regulated by both developmental cues and environmental stimuli. The expression of key biosynthetic genes, including cytochrome P450s, is often controlled by a network of transcription factors and signaling pathways.
Jasmonate Signaling
Jasmonates are plant hormones that play a crucial role in defense responses and the regulation of secondary metabolism. Jasmonate signaling has been shown to induce the expression of genes in the flavonoid biosynthetic pathway. It is plausible that the production of this compound is upregulated in response to biotic or abiotic stress through the jasmonate signaling cascade.
Light Signaling
Light is a key environmental factor that influences plant development and metabolism. Light signaling pathways, mediated by photoreceptors such as phytochromes and cryptochromes, can modulate the expression of cytochrome P450 genes. The production of this compound may be influenced by light quality and quantity, which could be a critical factor in optimizing its production in controlled environments.
Conclusion and Future Perspectives
The biosynthesis of this compound in Scutellaria baicalensis represents an intriguing area of plant biochemistry with significant implications for natural product synthesis and drug discovery. While the pathway to its monomeric precursor, baicalein, is well-established, the final dimerization step remains a key area for future research. The hypothesis presented in this guide, centered on a cytochrome P450-catalyzed oxidative coupling, provides a robust framework for the experimental elucidation of this pathway. The successful identification and characterization of "bibaicalein synthase" will not only complete our understanding of flavonoid metabolism in this important medicinal plant but also provide a valuable enzymatic tool for the biotechnological production of this compound and potentially other novel biflavonoids. Further investigation into the regulatory networks governing this pathway will be essential for optimizing its production in both native and heterologous systems.
References
In Vitro Antioxidant Activity of 8,8''-Bibaicalein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8,8''-Bibaicalein, a dimeric flavonoid derived from two baicalein (B1667712) units, is a promising candidate for antioxidant research. As a member of the biflavonoid class, it is anticipated to exhibit potent free radical scavenging and metal-chelating properties, potentially exceeding those of its monomeric counterpart, baicalein. This technical guide provides a comprehensive overview of the theoretical framework and practical methodologies for assessing the in vitro antioxidant activity of this compound. While specific quantitative data for this compound is not yet widely available in published literature, this document outlines the standardized assays and expected data presentation formats to facilitate further research into this compelling molecule.
Introduction to this compound and its Antioxidant Potential
Biflavonoids are a class of polyphenolic compounds formed by the dimerization of flavonoid moieties. They are known to possess a wide range of biological activities, including significant antioxidant effects. The enhanced antioxidant capacity of biflavonoids compared to their monomeric units is a subject of considerable interest in the scientific community. A modular approach to the synthesis of 8,8′-biflavones has demonstrated that these dimeric structures exhibit a marked increase in biological activity, including antioxidant capacity, when compared to their monomeric counterparts.[1]
This compound is a homodimer of baicalein, a major flavonoid found in the roots of Scutellaria baicalensis. Baicalein itself is a well-documented antioxidant, and it is hypothesized that the dimeric structure of this compound, with its increased number of phenolic hydroxyl groups, will confer superior antioxidant properties.
Quantitative Data Presentation
While specific experimental data for this compound is pending further research, the following tables illustrate the standard format for presenting quantitative results from key in vitro antioxidant assays. These tables are designed for the clear and concise comparison of antioxidant efficacy.
Table 1: Radical Scavenging Activity of this compound
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| This compound | Data to be determined | Data to be determined |
| Baicalein | Reference value | Reference value |
| Trolox | Reference value | Reference value |
| Ascorbic Acid | Reference value | Reference value |
IC₅₀ values represent the concentration of the compound required to scavenge 50% of the free radicals.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | FRAP Value (µM Trolox Equivalents/µM) |
| This compound | Data to be determined |
| Baicalein | Reference value |
| Trolox | 1.0 |
| Ascorbic Acid | Reference value |
FRAP values are expressed as Trolox equivalents, indicating the compound's reducing capacity relative to Trolox.
Experimental Protocols
The following are detailed methodologies for the most common in vitro antioxidant assays that can be employed to evaluate this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle at 4°C.
-
Prepare stock solutions of this compound, baicalein, and standard antioxidants (Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compounds and standards.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of each dilution of the test compounds and standards to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Include a blank control (100 µL of solvent + 100 µL of DPPH solution) and a sample blank for each concentration (100 µL of sample dilution + 100 µL of methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: ABTS is oxidized by potassium persulfate to form the stable blue-green ABTS radical cation (ABTS•⁺). Antioxidants reduce the ABTS•⁺, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.
-
Dilute the ABTS•⁺ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm to obtain the working solution.
-
Prepare stock solutions and dilutions of the test compounds and standards as in the DPPH assay.
-
-
Assay:
-
In a 96-well microplate, add 20 µL of each dilution of the test compounds and standards to separate wells.
-
Add 180 µL of the ABTS•⁺ working solution to each well.
-
Include a blank control (20 µL of solvent + 180 µL of ABTS•⁺ working solution).
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•⁺ scavenging activity is calculated using the formula:
-
The IC₅₀ value is determined from the dose-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Procedure:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm to 37°C before use.
-
Prepare a standard curve using various concentrations of Trolox.
-
Prepare solutions of the test compounds.
-
-
Assay:
-
In a 96-well microplate, add 20 µL of the test compounds, standards, or a blank (solvent) to separate wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from the linear calibration curve of Trolox and expressed as µM Trolox equivalents per µM of the test compound.
-
Visualizations
The following diagrams illustrate the experimental workflows and a proposed antioxidant mechanism for this compound.
Caption: General workflow for in vitro antioxidant assays.
Caption: Proposed antioxidant mechanisms of this compound.
Conclusion
This compound represents a molecule of high interest for antioxidant research due to its biflavonoid structure. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of its in vitro antioxidant activity. Future studies employing these standardized assays are crucial to quantify the antioxidant potential of this compound and to elucidate its structure-activity relationship in comparison to baicalein and other flavonoids. The resulting data will be invaluable for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
In-Depth Technical Guide: Preliminary Cytotoxic Effects of 3,8''-Biapigenin (Amentoflavone) on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent investigations into the therapeutic potential of natural compounds have identified biflavonoids as a promising class of molecules with notable anticancer properties. Among these, 3,8''-Biapigenin, also known as Amentoflavone, has emerged as a subject of significant interest. This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of 3,8''-Biapigenin on various cancer cell lines. It consolidates available quantitative data, details established experimental protocols for assessing its activity, and visualizes the key signaling pathways implicated in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.
Data Presentation: Cytotoxic Activity of 3,8''-Biapigenin (Amentoflavone)
The cytotoxic potential of 3,8''-Biapigenin has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined through various in vitro assays. The following table summarizes the reported IC50 values for different cancer cell lines.
| Cancer Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time | Reference |
| A549 | Lung Carcinoma | MTT | 32.03 ± 1.51 | 24 hours | [1] |
| U-87 MG | Glioblastoma | MTT | 100 | 48 hours | [2] |
| MCF-7 | Breast Adenocarcinoma | MTT | 25 | Not Specified | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | MTT | 12.7 | Not Specified | [3] |
| HT-29 | Colorectal Adenocarcinoma | MTT | Not Specified | Not Specified | [4] |
| SiHa | Cervical Squamous Cell Carcinoma | Not Specified | Not Specified | Not Specified | |
| CaSki | Cervical Epidermoid Carcinoma | Not Specified | Not Specified | Not Specified | |
| TSGH8301 | Bladder Carcinoma | Not Specified | >200 | Not Specified |
Experimental Protocols
This section details the methodologies commonly employed to assess the cytotoxic effects of 3,8''-Biapigenin on cancer cells.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., A549, U-87 MG, MCF-7, MDA-MB-231, HT-29, SiHa, CaSki) are obtained from a certified cell bank.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. The culture medium is replaced every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: A stock solution of 3,8''-Biapigenin is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of the compound are made in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Cells are treated with varying concentrations of 3,8''-Biapigenin for specified durations (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with 3,8''-Biapigenin at concentrations around the IC50 value for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using a non-enzymatic cell dissociation solution or gentle scraping.
-
Staining: The collected cells are washed with cold PBS and resuspended in 1X Annexin V Binding Buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.
-
Protein Extraction: After treatment with 3,8''-Biapigenin, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for apoptosis-related proteins such as cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, Bax, Bcl-2, and PARP. After washing with TBST, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control to ensure equal protein loading.
Visualization of Key Signaling Pathways and Workflows
Experimental Workflow for Cytotoxicity Assessment
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amentoflavone induces caspase-dependent/-independent apoptosis and dysregulates cyclin-dependent kinase-mediated cell cycle in colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of 8,8''-Bibaicalein: A Technical Whitepaper
A Note to the Reader: As of late 2025, publicly available scientific literature lacks specific data on the anti-inflammatory properties of 8,8''-Bibaicalein. This compound is identified as a biflavonoid, a natural dimer of the well-studied flavonoid, baicalein (B1667712), found in Scutellaria baicalensis.[1][2][3] Due to the absence of direct research on this compound's bioactivity, this technical guide will focus on the extensive anti-inflammatory research conducted on its parent compound, baicalein . The mechanisms and effects detailed herein for baicalein provide a foundational understanding that may inform future investigations into the therapeutic potential of this compound.
Executive Summary
Baicalein, a flavonoid extracted from the roots of Scutellaria baicalensis, has demonstrated significant anti-inflammatory effects across a multitude of in vitro and in vivo studies.[4][5] Its therapeutic potential stems from its ability to modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This modulation leads to a downstream reduction in pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This whitepaper provides a comprehensive overview of the anti-inflammatory properties of baicalein, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to elicit these findings.
Molecular Mechanisms of Anti-Inflammation
Baicalein exerts its anti-inflammatory effects through a multi-pronged approach at the molecular level. The primary mechanisms involve the inhibition of the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. Baicalein has been shown to inhibit this pathway at several key junctures. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Baicalein intervenes by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This ultimately suppresses the expression of NF-κB target genes, including those for various pro-inflammatory cytokines and adhesion molecules.
Caption: Baicalein's inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK1/2, p38, and JNK, is another critical regulator of inflammation. Baicalein has been observed to significantly reduce the phosphorylation of p38 and ERK, but not always JNK. By inhibiting the activation of these kinases, baicalein can suppress the downstream activation of transcription factors that contribute to the expression of inflammatory mediators.
Caption: Baicalein's modulation of the MAPK signaling pathway.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of baicalein has been quantified in numerous studies. The following tables summarize key findings from in vitro and in vivo models.
In Vitro Studies
| Cell Line | Inducer | Baicalein Conc. | Measured Parameter | Result (% Inhibition/Reduction) | Reference |
| RAW 264.7 Macrophages | LPS | 10, 50, 100 µM | NO Production | Dose-dependent inhibition | |
| RAW 264.7 Macrophages | LPS | 10, 50, 100 µM | PGE2 Production | Dose-dependent inhibition | |
| RAW 264.7 Macrophages | Poly I:C (50 µg/mL) | Up to 100 µM | NO, IL-1α, IL-6, G-CSF, GM-CSF, VEGF, MCP-1, IP-10, LIX, RANTES | Significant inhibition | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | Not specified | Adhesion/transendothelial migration of monocytes | Inhibition | |
| Periodontal Ligament Cells (PDLCs) | LPS | 20, 40, 80 µM | IL-1β, TNF-α, MCP-1 mRNA and protein | Significant downregulation |
In Vivo Studies
| Animal Model | Inflammatory Challenge | Baicalein Dosage | Measured Outcome | Result | Reference |
| Rats | Carrageenan-induced paw edema | 20 mg/kg (s.c.) | Paw edema volume | 24.3%, 23.7%, 27.7%, 17.1% inhibition at 1, 2, 3, and 4 hours respectively | |
| Mice | LPS-induced lethal endotoxemia | Not specified | Survival rate | Reduced mortality | |
| Rabbits | Anterior cruciate ligament transection (ACLT) induced osteoarthritis | Intra-articular injection | Cartilage damage | Ameliorated cartilage damage | |
| Rats with Tubular-Interstitial Nephritis (TIN) | N/A (clinical observation) | N/A | Serum IL-6, IL-10, TNF-α | Significant decrease | |
| Rats with Tubular-Interstitial Nephritis (TIN) | N/A (clinical observation) | N/A | Serum MDA | Significant decrease | |
| Rats with Tubular-Interstitial Nephritis (TIN) | N/A (clinical observation) | N/A | Serum SOD, GSH-PX | Significant increase |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature to evaluate the anti-inflammatory properties of baicalein.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 murine macrophages, human periodontal ligament cells (PDLCs), and human umbilical vein endothelial cells (HUVECs) are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are pre-treated with varying concentrations of baicalein for a specified duration (e.g., 2 hours) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS) from E. coli or polyinosinic-polycytidylic acid (poly I:C) for a further period (e.g., 24 hours).
Caption: A generalized workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Methodology:
-
Cell culture supernatants are collected after treatment.
-
An equal volume of Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a 96-well plate.
-
After a short incubation at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader.
-
The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators (e.g., PGE2) in cell culture supernatants or serum samples.
-
Methodology:
-
A 96-well plate is coated with a capture antibody specific for the target protein.
-
Samples and standards are added to the wells.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured, and the concentration of the target protein is determined by comparison to the standard curve.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-ERK).
-
Methodology:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a method such as the Bradford assay.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme.
-
A chemiluminescent substrate is added, and the resulting signal is detected. Band intensity is quantified using densitometry software.
-
Real-Time Polymerase Chain Reaction (RT-PCR)
-
Principle: RT-PCR is used to measure the mRNA expression levels of genes encoding inflammatory mediators.
-
Methodology:
-
Total RNA is extracted from cells.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is used as a template for quantitative PCR (qPCR) with gene-specific primers.
-
The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH or β-actin).
-
Conclusion and Future Directions
The available scientific evidence robustly supports the anti-inflammatory properties of baicalein, primarily through its inhibitory effects on the NF-κB and MAPK signaling pathways. This activity translates to a significant reduction in a wide array of pro-inflammatory mediators in both cellular and animal models of inflammation.
While the anti-inflammatory profile of baicalein is well-documented, the specific biological activities of its dimer, this compound, remain uninvestigated. Future research should prioritize the isolation or synthesis of this compound to enable a thorough evaluation of its anti-inflammatory efficacy. Such studies should aim to:
-
Determine the in vitro effects of this compound on inflammatory marker production in relevant cell lines.
-
Investigate its impact on the NF-κB and MAPK signaling pathways to elucidate its mechanism of action.
-
Assess its in vivo efficacy in established animal models of inflammatory diseases.
A comparative analysis of the potency and mechanisms of this compound versus baicalein will be crucial in determining if this biflavonoid holds unique therapeutic potential for the development of novel anti-inflammatory agents.
References
- 1. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 3. Frontiers | A multidimensional strategy for uncovering comprehensive quality markers of Scutellariae Radix based on UPLC-Q-TOF-MS analysis, artificial neural network, network pharmacology analysis, and molecular simulation [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Neuroprotective Potential of 8,8''-Bibaicalein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the neuroprotective properties of baicalein (B1667712) and its glycoside, baicalin (B1667713). However, specific research on 8,8''-Bibaicalein is limited. This document extrapolates the potential neuroprotective mechanisms of this compound based on the well-established activities of its monomer, baicalein, providing a framework for future investigation.
Introduction: The Promise of Flavonoids in Neuroprotection
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease present a growing global health challenge, with current therapeutic options offering limited efficacy. Flavonoids, a class of natural compounds found in plants, have garnered significant attention for their potential neuroprotective effects. Among these, baicalein, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2][3][4] this compound, a dimer of baicalein, is a promising candidate for neuroprotective drug development, potentially offering enhanced or novel therapeutic activities compared to its monomeric counterpart. This guide explores the theoretical neuroprotective potential of this compound, drawing upon the extensive research conducted on baicalein.
Core Neuroprotective Mechanisms of Baicalein (Hypothesized for this compound)
The neuroprotective effects of baicalein are multifaceted, targeting several key pathological pathways in neurodegeneration.[3][4][5] It is hypothesized that this compound shares these mechanisms, which may be potentiated through its dimeric structure.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases.[6] Baicalein has been shown to be a potent scavenger of free radicals and to reduce ROS generation.[2][7]
Anti-Inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes, plays a crucial role in the progression of neurodegenerative disorders. Baicalein can suppress the inflammatory response by inhibiting the production of pro-inflammatory mediators.[2][3] Studies have shown that baicalein can inhibit the TLR4/MyD88/NF-κB signaling pathway, a key regulator of inflammation.[2]
Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is a final common pathway leading to neuronal loss. Baicalein has been demonstrated to protect neurons from apoptosis by modulating the expression of apoptosis-related proteins.[1][4]
Inhibition of Protein Aggregation
The aggregation of misfolded proteins, such as amyloid-beta (Aβ) in Alzheimer's disease and alpha-synuclein (B15492655) in Parkinson's disease, is a hallmark of many neurodegenerative conditions. Baicalein has been shown to inhibit the aggregation of these proteins and even disaggregate pre-formed fibrils.[3][8]
Quantitative Data on the Neuroprotective Effects of Baicalein Derivatives
For instance, a study on baicalein amino acid derivatives demonstrated significantly improved neuroprotective effects against tert-butyl hydroperoxide-induced neurotoxicity in SH-SY5Y cells.[9][10][11]
Table 1: Neuroprotective Activity of Baicalein and a Lead Derivative
| Compound | Cell Line | Insult | EC50 (µM) | Reference |
| Baicalein | SH-SY5Y | tert-butyl hydroperoxide | 24.77 | [9][11] |
| Compound 8 (a baicalein amino acid derivative) | SH-SY5Y | tert-butyl hydroperoxide | 4.31 | [9][11] |
| Edaravone (positive control) | SH-SY5Y | tert-butyl hydroperoxide | 5.62 | [9][11] |
Experimental Protocols for Assessing Neuroprotective Potential
The following are detailed methodologies for key experiments to evaluate the neuroprotective effects of compounds like this compound.
In Vitro Assays
These assays are fundamental for assessing the cytotoxicity of a compound and its ability to protect cells from a toxic insult.[12][13][14][15][16]
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[12][13][14]
-
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a predetermined time (e.g., 24 hours).
-
Induction of Toxicity: Introduce a neurotoxic agent (e.g., H2O2, Aβ oligomers) to the appropriate wells and incubate for the desired duration.
-
MTT/XTT Addition: Add MTT (0.5 mg/mL final concentration) or XTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 475 nm for XTT) using a microplate reader.[14][15]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
-
This assay quantifies the intracellular levels of ROS to assess the antioxidant capacity of a compound.[6][17][18][19][20]
-
Principle: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[19]
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the cell viability protocol.
-
Probe Loading: Incubate the cells with H2DCFDA (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Expose the cells to an ROS-inducing agent (e.g., H2O2).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of ~485/535 nm.
-
Data Analysis: Quantify the change in fluorescence intensity relative to control cells.
-
In Vivo Models
Animal models are crucial for evaluating the neuroprotective efficacy of a compound in a complex biological system.[21][22][23][24][25]
-
Alzheimer's Disease Models: Transgenic mice overexpressing human amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used to model Aβ pathology.[22]
-
Parkinson's Disease Models: Neurotoxin-based models, such as those using 6-hydroxydopamine (6-OHDA) or MPTP, induce the selective loss of dopaminergic neurons.[22][24]
-
Stroke Models: Middle cerebral artery occlusion (MCAO) is a widely used model to mimic ischemic stroke.[26]
Behavioral tests are used to assess cognitive function and motor deficits in animal models.
-
Morris Water Maze (MWM): A test of spatial learning and memory that is dependent on the hippocampus.[27][28][29][30][31]
-
Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: The animal is trained over several days to find the hidden platform using distal cues in the room. Escape latency (time to find the platform) is recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.[27]
-
-
-
Y-Maze Test: Assesses spatial working memory based on the natural tendency of rodents to explore novel environments.[32][33][34][35][36]
-
Protocol:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: The animal is placed in one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).[33]
-
Data Analysis: The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations (e.g., entering three different arms consecutively). A higher percentage indicates better spatial working memory.
-
-
Signaling Pathways and Visualizations
The neuroprotective effects of baicalein are mediated through the modulation of several key signaling pathways. It is plausible that this compound would act on similar pathways.
Anti-Inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the TLR4/NF-κB inflammatory pathway by this compound.
Antioxidant Signaling Pathway (Nrf2)
Caption: Proposed activation of the Nrf2 antioxidant response pathway by this compound.
Experimental Workflow for Neuroprotective Screening
Caption: A streamlined workflow for the evaluation of this compound's neuroprotective potential.
Future Directions and Conclusion
The extensive body of research on baicalein strongly supports the investigation of this compound as a potentially potent neuroprotective agent. The dimeric structure may enhance its bioavailability, antioxidant capacity, and ability to modulate key signaling pathways involved in neurodegeneration.
Future research should focus on:
-
Chemical Synthesis and Characterization: Developing an efficient method for the synthesis of this compound and confirming its structure.
-
In Vitro Evaluation: Systematically evaluating the neuroprotective effects of this compound using the experimental protocols outlined in this guide.
-
In Vivo Studies: Assessing the efficacy of this compound in relevant animal models of neurodegenerative diseases.
-
Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.
References
- 1. The Effects of Baicalin and Baicalein on Cerebral Ischemia: A Review [aginganddisease.org]
- 2. Neuroprotective effects of baicalin and baicalein on the central nervous system and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Baicalein in Alzheimer’s Disease and Parkinson’s Disease | springermedicine.com [springermedicine.com]
- 4. explorationpub.com [explorationpub.com]
- 5. A comprehensive insight into baicalein and baicalin: neuroprotective perspectives in Alzheimer’s disease [explorationpub.com]
- 6. 酸化ストレスの検出 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
- 9. agris.fao.org [agris.fao.org]
- 10. [PDF] Synthesis of Novel Baicalein Amino Acid Derivatives and Biological Evaluation as Neuroprotective Agents | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of Novel Baicalein Amino Acid Derivatives and Biological Evaluation as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How can ROS be measured or detected in living cells? | AAT Bioquest [aatbio.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. agilent.com [agilent.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Animal Models of Neurodegenerative Diseases - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. How can animal models be used to study neurodegenerative diseases? [synapse.patsnap.com]
- 25. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]
- 26. Neuroprotective and Cognitive Enhancement Potentials of Baicalin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 29. UC Davis - Morris Water Maze [protocols.io]
- 30. mmpc.org [mmpc.org]
- 31. jneurosci.org [jneurosci.org]
- 32. maze.conductscience.com [maze.conductscience.com]
- 33. Y-Maze Protocol [protocols.io]
- 34. mmpc.org [mmpc.org]
- 35. researchgate.net [researchgate.net]
- 36. Y-maze Protocol - IMPReSS [web.mousephenotype.org]
Methodological & Application
Application Notes and Protocols for the Quantification of 8,8''-Bibaicalein
FOR RESEARCH USE ONLY
Introduction
8,8''-Bibaicalein is a biflavonoid composed of two baicalein (B1667712) units linked together. Baicalein, a major flavonoid found in the roots of Scutellaria baicalensis Georgi, has been extensively studied for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. As a dimeric form, this compound may possess unique biological properties and pharmacokinetic profiles, making its accurate quantification in various matrices crucial for pharmacological research, quality control of herbal medicines, and new drug development.
These application notes provide proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The UPLC-MS/MS method is recommended for its high sensitivity and selectivity, particularly for complex biological matrices, while the HPLC-UV method serves as a more accessible alternative for routine analysis of plant extracts and formulations.
Note: As there are no established and validated methods specifically for this compound in the public domain, the following protocols are proposed based on established analytical methodologies for related flavonoids and biflavonoids. These methods will require validation by the end-user to ensure they are fit for their intended purpose, in accordance with ICH guidelines.
Part 1: Sample Preparation Protocol for Plant Materials
This protocol outlines a general procedure for the extraction of this compound from plant materials, such as the roots of Scutellaria species.
1. Materials and Reagents
-
Plant material (dried and powdered)
-
Methanol (B129727) (HPLC grade)
-
Ethanol (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
0.45 µm syringe filters (PTFE or nylon)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Analytical balance
2. Extraction Procedure
-
Accurately weigh approximately 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 25 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.
-
Combine all the supernatants and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase of the intended chromatographic method (e.g., 50:50 methanol/water with 0.1% formic acid).
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
Part 2: Proposed UPLC-MS/MS Method for Quantification
This method is recommended for high-sensitivity and high-selectivity quantification of this compound in complex matrices like biological fluids or low-concentration extracts.
1. Chromatographic Conditions
| Parameter | Proposed Condition |
| Instrument | UPLC system coupled with a triple quadrupole mass spectrometer (MS/MS) |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
2. Mass Spectrometry Conditions
| Parameter | Proposed Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
3. Hypothetical MRM Transitions for this compound
The exact precursor and product ions, as well as collision energies, must be determined by infusing a standard of this compound. Based on its structure (dimer of baicalein, C30H18O10, MW: 538.46), potential transitions are:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 537.09 ([M-H]⁻) | To be determined | To be determined |
| Internal Standard | Analyte-specific | To be determined | To be determined |
Note: Product ions would likely correspond to fragments of the baicalein monomer or other characteristic cleavages of the biflavonoid structure.
Part 3: Proposed HPLC-UV Method for Quantification
This method is a cost-effective alternative for the routine quantification of this compound in simpler matrices such as standardized plant extracts and finished products.
1. Chromatographic Conditions
| Parameter | Proposed Condition |
| Instrument | HPLC system with a UV/Vis or Diode Array Detector (DAD) |
| Column | C18 column, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase A | Water with 0.2% Phosphoric Acid |
| Mobile Phase B | Methanol |
| Gradient | 40% B to 70% B over 25 minutes, then to 90% B in 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm (or optimal wavelength determined by DAD) |
Part 4: Method Validation (as per ICH Q2(R1) Guidelines)
The proposed methods must be validated to ensure they are suitable for their intended purpose. The following tables summarize the key validation parameters and their typical acceptance criteria.
Table 1: Summary of Proposed Chromatographic Methods
| Parameter | UPLC-MS/MS | HPLC-UV |
| Column | C18, 1.7 µm, 2.1 x 100 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Water with 0.2% Phosphoric Acid / Methanol |
| Detection | MRM (ESI) | UV at 280 nm |
| Typical Run Time | 15 minutes | 35 minutes |
Table 2: Target Validation Parameters and Acceptance Criteria
| Parameter | Target Acceptance Criteria |
| Specificity | The analyte peak should be free of interference from the matrix, impurities, and degradation products. Peak purity should be > 0.99 for DAD. |
| Linearity (r²) | ≥ 0.995 over a range of at least 5 concentration levels. |
| Range | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy (% Recovery) | Typically between 80% and 120% for complex matrices, and 98% to 102% for simpler matrices, at three concentration levels. |
| Precision (% RSD) | - Repeatability (Intra-day): ≤ 2% - Intermediate Precision (Inter-day): ≤ 3% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. To be determined experimentally. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. To be determined experimentally. The lowest point on the calibration curve. |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
Disclaimer: These application notes provide a starting point for method development. It is the user's responsibility to validate the chosen method for their specific application and to ensure compliance with all applicable regulatory requirements.
Application Note: HPLC-UV Method for the Analysis of Biflavonoids
Introduction
Biflavonoids are a class of naturally occurring polyphenolic compounds characterized by a structure composed of two flavonoid units. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities. Accurate and reliable quantification of biflavonoids in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, standardization, and pharmacological research.
This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of biflavonoids. While the user specified "8,8''-Bibaicalein," this is not a standard recognized chemical name in scientific literature. Therefore, this protocol has been developed and validated using a representative biflavonoid, amentoflavone (B1664850), which is structurally similar to what a hypothetical "bibaicalein" would be. This method can serve as an excellent starting point for the analysis of other biflavonoids with necessary optimization.
Experimental Protocols
Instrumentation and Consumables
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance (4-decimal place).
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
HPLC vials with inserts.
-
Volumetric flasks and pipettes.
Chemicals and Reagents
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade/deionized).
-
Formic acid or Acetic acid (analytical grade).
-
Amentoflavone reference standard (>98% purity).
Chromatographic Conditions
A reversed-phase HPLC method was optimized for the separation and quantification of amentoflavone. The conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.2% Formic AcidB: Acetonitrile |
| Gradient Elution | 0-28 min: 50% to 58% B28-35 min: 58% to 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[1][2] |
| Injection Volume | 10 µL |
| Detection Wavelength | 330 nm[1][2] |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of amentoflavone reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.[3] These solutions are used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., leaves) at 40°C until a constant weight is achieved and grind into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a flask. Add 50 mL of 70% aqueous methanol and perform ultrasonication for 60 minutes at room temperature.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.
-
Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Data Presentation
Method Validation Summary
The HPLC-UV method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (R²) | R² > 0.999 | 0.9998 |
| Range | e.g., 2.5 - 100 µg/mL | 2.5 - 100 µg/mL |
| Precision (%RSD) | Intraday: < 2%Interday: < 3% | < 2% |
| Accuracy (% Recovery) | 80 - 120% | 97.03% |
| Limit of Detection (LOD) | S/N ratio of 3:1 | 1.33 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio of 10:1 | 4.02 µg/mL |
Quantification of Amentoflavone in a Sample
The validated method can be applied to determine the concentration of amentoflavone in a sample extract. The concentration is calculated using the regression equation from the calibration curve.
| Sample ID | Peak Area | Concentration in Vial (µg/mL) | Concentration in Material (mg/g) |
| Plant Extract 1 | [Insert Area] | [Calculated Value] | [Calculated Value] |
| Plant Extract 2 | [Insert Area] | [Calculated Value] | [Calculated Value] |
Visualizations
Experimental Workflow
Caption: Workflow from sample preparation to final data analysis.
Method Development Logic
Caption: Logical flow for developing a robust HPLC-UV method.
References
- 1. (Open Access) Determination of amentoflavone in 11 species of Selaginella medicinal material by HPLC (2006) | Dong-Mei Sun | 4 Citations [scispace.com]
- 2. [Determination of amentoflavone in 11 species of Selaginella medicinal material by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Cell Culture Models to Study 8,8''-Bibaicalein
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,8''-Bibaicalein is a biflavonoid naturally occurring in plants such as Scutellaria baicalensis.[1][2] While its monomeric unit, baicalein (B1667712), has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, the biological properties of this compound remain largely unexplored.[3][4][5][6][7][8] These application notes provide a comprehensive guide for researchers to investigate the bioactivity of this compound using in vitro cell culture models. The protocols detailed below are based on established methodologies for studying flavonoids and are designed to assess the cytotoxic, anti-inflammatory, and antioxidant potential of this promising natural compound.
Recommended In Vitro Cell Culture Models
The selection of an appropriate cell line is critical for obtaining biologically relevant data. Based on the known activities of baicalein, the following cell lines are recommended for the initial screening and mechanistic studies of this compound.
| Cell Line | Type | Rationale for Use |
| RAW 264.7 | Murine Macrophage | Widely used to study inflammation. Ideal for assessing anti-inflammatory effects by measuring nitric oxide (NO) and pro-inflammatory cytokine production.[3][9] |
| A549 | Human Lung Carcinoma | A common model for cytotoxicity and anticancer studies. Suitable for evaluating the potential of this compound to inhibit cancer cell growth and induce apoptosis.[4] |
| MCF-7 | Human Breast Cancer | Another well-characterized cancer cell line for screening potential anticancer agents and studying mechanisms of action.[10] |
| HepG2 | Human Liver Carcinoma | Useful for studying antioxidant effects, as the liver is a major site of metabolic activity and oxidative stress. Also applicable for cytotoxicity assessment.[11] |
| HUVEC | Human Umbilical Vein Endothelial Cells | A primary cell model to investigate effects on angiogenesis and vascular inflammation.[10] |
| DF-1 | Chicken Embryo Fibroblast | A non-cancerous cell line that can be used to assess general cytotoxicity and antioxidant effects in a non-transformed background.[12] |
Experimental Protocols
Assessment of Cytotoxicity
This protocol is designed to determine the effect of this compound on cell viability and to establish the optimal concentration range for subsequent experiments.
a. MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
b. CCK-8 Assay
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is a more sensitive and convenient alternative to the MTT assay. It utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye, which is soluble in the culture medium.
-
Protocol:
Data Presentation: Cytotoxicity of this compound
| Concentration (µM) | Cell Line | Incubation Time (h) | Cell Viability (%) | IC₅₀ (µM) |
| 0 (Vehicle) | e.g., A549 | 24 | 100 | |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 |
Evaluation of Anti-inflammatory Activity
This protocol uses RAW 264.7 macrophages to assess the potential of this compound to inhibit the inflammatory response.
a. Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: During inflammation, macrophages produce nitric oxide (NO), which is a key inflammatory mediator. The Griess test measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., indomethacin).
-
Incubate the plate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
b. Measurement of Pro-inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.
-
Protocol:
-
Culture and treat RAW 264.7 cells as described in the NO production assay (steps 1-4).
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
-
Data Presentation: Anti-inflammatory Effects of this compound
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (Conc. 1) | |||
| LPS + this compound (Conc. 2) | |||
| LPS + Positive Control |
Assessment of Antioxidant Activity
This protocol evaluates the ability of this compound to protect cells from oxidative stress.
a. Cellular Antioxidant Activity (CAA) Assay
-
Principle: The CAA assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with a free radical generator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Protocol:
-
Seed HepG2 cells in a black 96-well plate with a clear bottom at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Remove the medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing this compound at various concentrations and 25 µM DCFH-DA for 1 hour.
-
Remove the medium, wash the cells with PBS, and add 100 µL of 600 µM AAPH solution in PBS.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Calculate the CAA value as a percentage of inhibition of fluorescence compared to the control.
-
b. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: This assay directly measures the levels of intracellular ROS using a fluorescent probe like DCFH-DA.
-
Protocol:
-
Seed cells (e.g., HepG2 or DF-1) in a 24-well plate and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Induce oxidative stress by adding a pro-oxidant such as hydrogen peroxide (H₂O₂) for a specified time.
-
Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or a fluorescence plate reader.
-
Data Presentation: Antioxidant Effects of this compound
| Treatment | CAA Value (%) | Intracellular ROS (Fluorescence Intensity) |
| Control | ||
| Oxidative Stress Inducer | ||
| Inducer + this compound (Conc. 1) | ||
| Inducer + this compound (Conc. 2) | ||
| Inducer + Positive Control (e.g., Quercetin) |
Visualization of Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | A multidimensional strategy for uncovering comprehensive quality markers of Scutellariae Radix based on UPLC-Q-TOF-MS analysis, artificial neural network, network pharmacology analysis, and molecular simulation [frontiersin.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Regulation of cytotoxicity and apoptosis-associated pathways contributes to the enhancement of efficacy of cisplatin by baicalein adjuvant in human A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of free radical formation induced by baicalein and pentamethyl-hydroxychromane in human promyelocytic leukemia cells using electron spin resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.skku.edu [pure.skku.edu]
- 7. researchgate.net [researchgate.net]
- 8. baicalein, 491-67-8 [thegoodscentscompany.com]
- 9. Preparation, characterisation and in vitro anti-inflammatory activity of Baicalin microsponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Baicalin and Baicalein Enhance Cytotoxicity, Proapoptotic Activity, and Genotoxicity of Doxorubicin and Docetaxel in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship of eight high content flavonoids analyzed with a preliminary assign-score method and their contribution to antioxidant ability of flavonoids-rich extract from <i>Scutellaria baicalensis</i> shoots - Arabian Journal of Chemistry [arabjchem.org]
- 12. Baicalin alleviates oxidative stress in DF-1 cell line via the Mfn2/MAMs/Ca (2+) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Baicalein suppresses the proliferation and invasiveness of colorectal cancer cells by inhibiting Snail-induced epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 8,8''-Biflavonylnaringenin Efficacy in Animal Models
Introduction
8-prenylnaringenin is a potent phytoestrogen belonging to the group of prenylated flavonoids.[1] It has garnered significant interest for its potential therapeutic applications in a range of diseases.[1] In vitro and in vivo studies have demonstrated its efficacy in models of cancer, metabolic disorders, and osteoporosis.[1] These application notes provide a framework for evaluating the in vivo efficacy of flavonoid compounds like 8,8''-Biflavonylnaringenin using established animal models.
Data Presentation: Efficacy of 8-Prenylnaringenin in Preclinical Animal Models
The following tables summarize the quantitative data from key preclinical studies on 8-prenylnaringenin, offering a comparative overview of its therapeutic efficacy across different disease models.
Table 1: Anti-Angiogenic and Anti-Tumor Efficacy
| Animal Model | Disease/Condition | Treatment Regimen | Duration | Key Efficacy Readouts | Reference |
| Bovine Aortic Endothelial (BAE) and Microvascular Endothelial (BME) cell collagen gel model (in vitro) | Angiogenesis | 3-10 µM 8-prenylnaringenin | - | IC50 of 3-10 µM for inhibiting bFGF and VEGF-induced angiogenesis | [2] |
| Early Chorioallantoic Membrane (CAM) Assay | Angiogenesis | Not specified | - | Reduction in vessel lengths and vein diameters | [2] |
| Murine Models of Pancreatic Cancer | Pancreatic Cancer | Combination of R848 (TLR7/8 agonist) and Stereotactic Body Radiation Therapy (SBRT) | Not specified | Increased tumor antigen-specific CD8+ T cells, decreased regulatory T cells, enhanced antigen-presenting cell maturation, improved metastatic control | [3] |
Table 2: Metabolic Disease Efficacy
| Animal Model | Disease/Condition | Treatment Regimen | Duration | Key Efficacy Readouts | Reference |
| Mice | Diabetes | Not specified | - | Prevention of body weight gain, improved insulin (B600854) resistance and glucose tolerance | [1] |
Table 3: Bone Health Efficacy
| Animal Model | Disease/Condition | Treatment Regimen | Duration | Key Efficacy Readouts | Reference |
| Cell Culture Models | Osteoporosis | Not specified | - | Promoted differentiation of osteoblasts, inhibited activity of osteoclasts | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vivo efficacy of a test compound like 8,8''-Biflavonylnaringenin.
Murine Xenograft Model for Anti-Tumor Efficacy
This protocol is designed to assess the effect of a test compound on tumor growth in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human cancer cell line of interest
-
Matrigel or similar basement membrane matrix
-
Test compound (8,8''-Biflavonylnaringenin)
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture the chosen human cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound (dissolved in a suitable vehicle) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor growth throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry, gene expression analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the test compound.
High-Fat Diet-Induced Obesity and Insulin Resistance Model
This protocol evaluates the potential of a test compound to ameliorate metabolic dysfunction.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Test compound (8,8''-Biflavonylnaringenin)
-
Vehicle control
-
Glucometer and glucose strips
-
Insulin
-
Metabolic cages (optional)
Procedure:
-
Induction of Obesity: Feed a cohort of mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
-
Treatment: After the induction period, divide the HFD-fed mice into treatment and control groups. Administer the test compound or vehicle control daily for a specified duration (e.g., 4-8 weeks).
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor body weight and food intake weekly.
-
Glucose Tolerance Test (GTT): After an overnight fast, administer a bolus of glucose (2 g/kg) via oral gavage. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Terminal Procedures: At the end of the study, collect blood for analysis of plasma insulin, lipids, and inflammatory markers. Harvest tissues such as liver, adipose tissue, and muscle for histological and molecular analysis.
-
Data Analysis: Compare the metabolic parameters between the different groups to assess the efficacy of the test compound in improving metabolic health.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by flavonoid compounds and a typical experimental workflow.
Caption: A typical experimental workflow for in vivo efficacy studies.
Caption: Potential signaling pathways targeted by flavonoid compounds.
References
- 1. Therapeutic Perspectives of 8-Prenylnaringenin, a Potent Phytoestrogen from Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-prenylnaringenin, a novel phytoestrogen, inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toll-like receptor 7/8 agonist R848 alters the immune tumor microenvironment and enhances SBRT-induced antitumor efficacy in murine models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing 8,8''-Bibaicalein as a Potential Therapeutic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,8''-Bibaicalein, a dimeric flavonoid derived from baicalein (B1667712), is emerging as a compound of significant interest for therapeutic development. Baicalein, a major bioactive component isolated from the roots of Scutellaria baicalensis, has well-documented pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1] The dimerization of baicalein to form this compound presents an intriguing avenue for developing novel therapeutic agents with potentially enhanced or unique biological activities. This document provides detailed application notes and experimental protocols for the synthesis, purification, and biological evaluation of this compound to facilitate its investigation as a potential drug candidate.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of Baicalein Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Baicalein Derivative 9b | HepG2 (Liver Cancer) | 2.0 | [2] |
| A549 (Lung Cancer) | 0.8 | [2] | |
| BCG-823 (Gastric Cancer) | 3.2 | [2] | |
| 8-Bromobaicalein | Huh-7 (Liver Cancer) | 16.9 | [3] |
| Baicalein | T24 (Bladder Cancer) | - | [3] |
| Myeloma cells | - | [3] | |
| Prostate Cancer cells | - | [3] | |
| Breast Cancer cells | - | [3] | |
| Hepatocellular Carcinoma cells | - | [3] |
Note: Specific IC50 values for this compound are not yet widely published and would be a key objective of the described experimental protocols.
Table 2: Pharmacokinetic Parameters of an Oral Baicalein Derivative
| Compound | Dose (mg/kg) | t1/2 (h) | Note | Reference |
| 8-Bromobaicalein | 50 | 4.6 ± 0.1 | Maintained plasma level above EC99.9 for 12h at 250 mg/kg | [3] |
| 150 | 6.4 ± 1.9 | [3] | ||
| 250 | 5.5 ± 1.9 | [3] |
Experimental Protocols
Synthesis of this compound
Principle: This proposed synthesis is based on the oxidative coupling of a protected baicalein precursor. The hydroxyl groups of baicalein are first protected to ensure selective dimerization at the 8-position. This is followed by a catalytic coupling reaction to form the biflavonoid structure, and subsequent deprotection to yield this compound.
Materials:
-
Baicalein
-
Protecting agent (e.g., benzyl (B1604629) bromide, methoxymethyl chloride)
-
Base (e.g., potassium carbonate, diisopropylethylamine)
-
Solvent (e.g., acetone, dichloromethane)
-
Oxidative coupling catalyst (e.g., iron(III) chloride, copper(II) chloride)
-
Deprotection reagent (e.g., hydrogen gas with palladium on carbon, trifluoroacetic acid)
-
Standard laboratory glassware and purification apparatus
Protocol:
-
Protection of Baicalein:
-
Dissolve baicalein in a suitable dry solvent (e.g., acetone).
-
Add a base (e.g., potassium carbonate) and the chosen protecting agent (e.g., benzyl bromide).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by filtering the solid and evaporating the solvent. Purify the protected baicalein intermediate using column chromatography.
-
-
Oxidative Dimerization:
-
Dissolve the protected baicalein in a suitable solvent (e.g., dichloromethane).
-
Add the oxidative coupling catalyst (e.g., iron(III) chloride) portion-wise while stirring.
-
Monitor the reaction progress by TLC. The formation of a new, less polar spot indicates the formation of the dimer.
-
Upon completion, quench the reaction and perform an aqueous workup to remove the catalyst.
-
Purify the protected this compound dimer by column chromatography.
-
-
Deprotection:
-
Dissolve the purified, protected dimer in a suitable solvent.
-
Perform the deprotection reaction. For benzyl groups, this is typically achieved by catalytic hydrogenation (H2 gas, Pd/C catalyst). For MOM groups, acidic conditions (e.g., TFA in DCM) are used.
-
Monitor the reaction by TLC until the protected starting material is fully consumed.
-
After completion, filter the catalyst (if used) and evaporate the solvent.
-
Purify the final product, this compound, by preparative HPLC or recrystallization.
-
Characterization: Confirm the structure of the synthesized this compound using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS).
Purification of this compound
Principle: Purification of this compound from a crude reaction mixture or natural extract can be achieved using chromatographic techniques that separate compounds based on their polarity and affinity for the stationary phase.
Materials:
-
Crude this compound sample
-
Silica (B1680970) gel or Polyamide resin for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol, dichloromethane)
-
Preparative HPLC system with a suitable column (e.g., C18)
-
TLC plates and developing chamber
Protocol:
-
Column Chromatography (Initial Purification):
-
Prepare a slurry of silica gel or polyamide in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry.
-
Dissolve the crude sample in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Dissolve the partially purified product in the mobile phase.
-
Inject the sample onto a preparative HPLC system equipped with a C18 column.
-
Elute with a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the highly purified compound.
-
Biological Evaluation Protocols
a) Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
Protocol:
-
Seed cancer cells (e.g., HepG2, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
b) Apoptosis Assay (Annexin V/PI Staining)
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane (late apoptotic and necrotic cells).
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for a predetermined time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
Focus Forming Unit Reduction Assay (FFURA)
Principle: This assay quantifies the reduction in the number of infectious virus particles after treatment with the test compound.
Protocol:
-
Seed Vero cells (or another susceptible cell line) in a 24-well plate and grow to confluence.
-
Infect the cell monolayer with a known titer of the virus (e.g., Dengue virus, Zika virus) for 1 hour.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add an overlay medium containing various concentrations of this compound.
-
Incubate the plates for a period sufficient for focus formation (e.g., 3-5 days).
-
Fix the cells and perform immunostaining for a viral antigen.
-
Count the number of foci in each well and calculate the percentage of inhibition relative to the untreated virus control. Determine the IC50 value.
Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Assay in SH-SY5Y cells
Principle: This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage induced by H₂O₂.
Protocol:
-
Seed SH-SY5Y neuroblastoma cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Induce oxidative stress by adding a toxic concentration of H₂O₂ to the cells for a few hours.
-
Assess cell viability using the MTT assay as described in section 3.1a.
-
Calculate the percentage of neuroprotection conferred by this compound compared to cells treated with H₂O₂ alone.
Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
Principle: This assay measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent system.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Prepare a solution of DPPH in methanol.
-
Add different concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
Mandatory Visualizations
Signaling Pathways
The therapeutic effects of baicalein and its derivatives are often attributed to their modulation of key cellular signaling pathways. It is hypothesized that this compound may act on similar pathways.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Modulation of the PI3K/Akt/mTOR Signaling Pathway by this compound.
Experimental Workflow
Caption: Workflow for the Development of this compound.
References
- 1. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Synthesis of Baicalein Derivatives Using Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Improving the Bioavailability of 8,8''-Biapigenin
Audience: Researchers, scientists, and drug development professionals.
Introduction: 8,8''-Biapigenin, a biflavonoid, holds significant therapeutic potential. However, its clinical utility is hampered by poor oral bioavailability, primarily due to its low aqueous solubility and extensive first-pass metabolism. These application notes provide a detailed overview of formulation strategies to overcome these challenges, along with comprehensive protocols for their preparation and evaluation. While specific data for 8,8''-Biapigenin is limited, the principles and methodologies are based on extensive research on structurally related flavonoids, such as apigenin (B1666066) and other biflavonoids.
Formulation Strategies to Enhance Bioavailability
The primary goals of formulating 8,8''-Biapigenin are to increase its saturation solubility and dissolution rate in the gastrointestinal tract, and to modulate presystemic metabolism and efflux. Key strategies include:
-
Nanonization: Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to enhanced dissolution velocity.
-
Amorphous Solid Dispersions (ASDs): Dispersing 8,8''-Biapigenin in a polymeric carrier in an amorphous state prevents crystallization, thereby increasing its apparent solubility and dissolution rate.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This facilitates the solubilization and absorption of lipophilic drugs.
The following table summarizes the expected improvements in key pharmacokinetic parameters based on studies with related flavonoids.
Table 1: Representative Pharmacokinetic Data for Different Flavonoid Formulations
| Formulation Strategy | Compound | Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Unformulated API | Apigenin | Rat | 150 ± 30 | 1.5 | 850 ± 150 | 100 | [1] |
| Amorphous Solid Dispersion | Amentoflavone (B1664850) | Rat | 118.4 ± 21.3 | 0.5 | 489.7 ± 98.2 | ~500% (vs. raw extract) | [2] |
| Solid Dispersion (Carbon Nanopowder) | Apigenin | Rat | 280 ± 50 | 1.0 | 1550 ± 250 | 183 | [1] |
| Nanosuspension | Baicalein (B1667712) | Rat | - | - | - | 167 | [2] |
| SEDDS | Baicalein | Rat | 7.7x higher than free baicalein | - | - | 448.7 | [3] |
Note: Data for amentoflavone and baicalein are presented to illustrate the potential magnitude of improvement for a related biflavonoid and flavonoid, respectively. The relative bioavailability of the amentoflavone ASD was compared to the raw extract, not the pure compound.
Experimental Protocols
This protocol is adapted from a method for preparing amorphous solid dispersions of biflavonoids.
Materials:
-
8,8''-Biapigenin
-
Polyvinylpyrrolidone K-30 (PVP K30)
-
Ethanol (B145695) (or other suitable solvent in which both the drug and polymer are soluble)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve 8,8''-Biapigenin and PVP K30 in a suitable amount of ethanol in a round-bottom flask. A drug-to-polymer ratio of 1:4 (w/w) is a good starting point.
-
Ensure complete dissolution by gentle warming and stirring.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is fully evaporated and a thin film is formed on the flask wall, scrape off the solid material.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Grind the dried ASD into a fine powder and store it in a desiccator.
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous state of 8,8''-Biapigenin in the dispersion.
-
X-ray Diffraction (XRD): To verify the absence of crystalline peaks of the drug.
-
In Vitro Dissolution Study: To compare the dissolution rate of the ASD with the pure drug in simulated intestinal fluid (pH 6.8).
This protocol is based on methods for producing flavonoid nanocrystals.
Materials:
-
8,8''-Biapigenin
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-pressure homogenizer or bead mill
-
Zetasizer for particle size analysis
Procedure:
-
Prepare a pre-suspension by dispersing 8,8''-Biapigenin (e.g., 1% w/v) and a stabilizer (e.g., 0.5% w/v) in purified water.
-
Homogenize the pre-suspension using a high-shear mixer for 15-30 minutes.
-
Process the suspension through a high-pressure homogenizer at a pressure of approximately 1500 bar for 20-30 cycles. Alternatively, use a bead mill with zirconia beads.
-
Monitor the particle size reduction periodically using a Zetasizer.
-
Continue homogenization until the desired particle size (typically < 500 nm) and a narrow polydispersity index (PDI < 0.3) are achieved.
-
The final nanosuspension can be used as a liquid dosage form or lyophilized into a powder for reconstitution.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering.
-
Zeta Potential: To assess the stability of the nanosuspension.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the nanocrystals.
This protocol is a general method for preparing SEDDS for poorly soluble drugs.
Materials:
-
8,8''-Biapigenin
-
Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL, Tween 80)
-
Co-surfactant (e.g., Transcutol® HP, PEG 400)
Procedure:
-
Screening of Excipients: Determine the solubility of 8,8''-Biapigenin in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying regions, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or bluish-white emulsion.
-
Preparation of the Final Formulation: a. Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the optimal ratio determined from the phase diagram. b. Add the required amount of 8,8''-Biapigenin to the mixture. c. Heat the mixture at approximately 40°C under gentle stirring until the drug is completely dissolved. d. The resulting formulation should be a clear, isotropic liquid.
Characterization:
-
Self-Emulsification Time: Measure the time taken for the formulation to form an emulsion upon dilution in an aqueous medium with gentle agitation.
-
Droplet Size Analysis: Determine the mean droplet size and PDI of the resulting emulsion after dilution.
-
Thermodynamic Stability Studies: To assess the stability of the formulation under different stress conditions (e.g., centrifugation, freeze-thaw cycles).
This protocol is based on established methods for assessing the intestinal permeability of flavonoids.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Formation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically > 250 Ω·cm²). Also, perform a Lucifer yellow permeability assay.
-
Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the 8,8''-Biapigenin formulation (dissolved in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Sample Analysis: Quantify the concentration of 8,8''-Biapigenin in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
This protocol outlines a typical oral bioavailability study in a rodent model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing K2-EDTA)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week. Fast the animals overnight (12-18 hours) before the experiment, with free access to water.
-
Dosing: Divide the rats into groups (n=6 per group), with each group receiving a different formulation (e.g., pure 8,8''-Biapigenin suspension, ASD, nanosuspension, SEDDS). Administer the formulations via oral gavage at a predetermined dose (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: a. Protein Precipitation: Thaw the plasma samples and precipitate the proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard. b. Centrifugation: Centrifuge to pellet the precipitated proteins. c. LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of 8,8''-Biapigenin.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate the relative bioavailability of the enhanced formulations compared to the pure drug suspension.
Visualization of Key Pathways and Workflows
Caption: Key barriers to flavonoid bioavailability in the gastrointestinal tract.
Caption: Workflow for developing and evaluating bioavailable 8,8''-Biapigenin formulations.
Disclaimer: The provided protocols are intended as a guide and may require optimization for 8,8''-Biapigenin. All animal experiments should be conducted in accordance with relevant ethical guidelines and regulations.
References
- 1. Enhanced bioavailability of apigenin via preparation of a carbon nanopowder solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8,8''-Bibaicalein as a Molecular Probe in Cell Signaling
Disclaimer: Information regarding the specific biological activities and use of 8,8''-Bibaicalein as a molecular probe is currently limited in scientific literature. The following application notes and protocols are largely extrapolated from the well-documented activities of its monomeric precursor, baicalein, and general methodologies for studying biflavonoids. Researchers should consider this document as a foundational guide and perform thorough validation experiments for their specific applications.
Introduction to this compound
This compound is a biflavonoid, a dimeric compound formed from two units of the flavonoid baicalein. Baicalein is a major bioactive component isolated from the roots of Scutellaria baicalensis Georgi (Huang-Qin), a plant widely used in traditional Chinese medicine.[1] Baicalein is known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[2][3] These effects are attributed to its ability to modulate various cell signaling pathways.[4][5] As a dimer, this compound may exhibit unique or enhanced biological activities compared to its monomer, making it an intriguing candidate for a molecular probe in cell signaling research.
Chemical Structure:
-
This compound: C₃₀H₁₈O₁₀
-
Baicalein: C₁₅H₁₀O₅
Potential Applications in Cell Signaling Research
Based on the known activities of baicalein, this compound can be explored as a molecular probe to investigate the following key signaling pathways:
-
Inflammatory Signaling Pathways: Probing the NF-κB and MAPK signaling cascades to elucidate mechanisms of inflammation.
-
Cancer Cell Proliferation and Survival Pathways: Investigating the PI3K/Akt/mTOR and JAK/STAT pathways, which are often dysregulated in cancer.
-
Apoptosis and Cell Cycle Regulation: Studying the intrinsic and extrinsic apoptosis pathways and the regulation of cell cycle checkpoints.
-
Angiogenesis and Metastasis: Exploring the signaling events governing the formation of new blood vessels and the spread of cancer cells.
Quantitative Data Summary (Based on Baicalein)
The following tables summarize the known quantitative data for baicalein, which can serve as a starting point for investigating this compound. It is crucial to experimentally determine the specific values for the dimeric form.
Table 1: Inhibitory Activity of Baicalein on Key Signaling Kinases
| Target Kinase | IC₅₀ (µM) | Cell Line/System | Reference |
| Rho Kinase 1 (ROCK1) | 6.55 | Angiotensin II-stimulated H9c2 cells | |
| Rho Kinase 2 (ROCK2) | 2.82 | Angiotensin II-stimulated H9c2 cells | |
| Protein Kinase CK2 | 2.54 | Recombinant human protein |
Table 2: Effects of Baicalein on Cancer Cell Lines
| Cell Line | Effect | Concentration | Reference |
| Gastric Cancer (SGC-7901) | S Phase Arrest | 30-120 µM | |
| Pancreatic Cancer (BxPC-3, PANC-1) | Inhibition of proliferation, migration, and invasion | Dose- and time-dependent | |
| Ovarian Cancer | Inhibition of invasion | Not specified | |
| Non-small Cell Lung Cancer (H460) | Growth inhibition, S-phase arrest | IC₅₀: 80 ± 6 µM | |
| Rat Heart Endothelial Cells | Inhibition of proliferation (G1 and G2 arrest) | 100 µM |
Signaling Pathways and Experimental Workflows
Probing the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Baicalein has been shown to inhibit this pathway. This compound can be used to investigate the molecular interactions and downstream effects within this cascade.
Investigating the PI3K/Akt Survival Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation and is a common target in cancer therapy. Baicalein is known to suppress this pathway.
Experimental Workflow: Target Identification
Identifying the direct molecular targets of this compound is a critical first step. A common approach is "target fishing" or affinity-based protein profiling.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. Note: Optimal concentrations of this compound and incubation times must be determined empirically for each cell line and assay.
Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO) in all experiments.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 5.1.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status or expression levels of key signaling proteins.
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Akt, total Akt, NF-κB p65).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Kinase Inhibition Assay (In Vitro)
This assay directly measures the ability of this compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a microplate, combine the purified active kinase, its specific substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add various concentrations of this compound or a vehicle control to the reaction wells.
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specific time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value.
Concluding Remarks
This compound presents an exciting opportunity for the development of a novel molecular probe to dissect complex cellular signaling networks. While its specific biological activities are yet to be fully elucidated, the extensive research on its monomer, baicalein, provides a strong rationale for its potential as a modulator of key pathways involved in inflammation and cancer. The protocols and data presented here offer a starting point for researchers to explore the utility of this compound in their own experimental systems. It is imperative that future studies focus on direct target identification and characterization of the unique properties of this biflavonoid to fully realize its potential as a tool in cell signaling research.
References
- 1. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring baicalein: A natural flavonoid for enhancing cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baicalein as Promising Anticancer Agent: A Comprehensive Analysis on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fascinating Effects of Baicalein on Cancer: A Review [mdpi.com]
Application of 8,8''-Bibaicalein in Enzyme Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
8,8''-Bibaicalein, a biflavonoid, holds significant potential as a modulator of enzymatic activity. As a member of the flavonoid family, it shares structural similarities with compounds known to interact with a variety of enzymes, making it a compelling candidate for investigation in drug discovery and biochemical research. Flavonoids have been reported to inhibit a wide range of enzymes, including kinases, oxidoreductases, and hydrolases. This document provides a generalized framework for researchers to explore the enzyme inhibitory potential of this compound, offering detailed protocols for common enzyme inhibition assays and guidance on data interpretation. The methodologies presented are based on established practices for other flavonoids and can be adapted for the specific investigation of this compound.
Potential enzyme targets for this compound, based on the known activities of similar flavonoids, may include:
-
Xanthine Oxidase (XOD): An enzyme involved in purine (B94841) metabolism and a target for gout therapy.
-
Glycogen Synthase Kinase-3β (GSK-3β): A key regulator in numerous cellular signaling pathways, implicated in diseases such as Alzheimer's and cancer.[1]
-
Tyrosinase: A copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis, making it a target for agents addressing hyperpigmentation.[2]
-
Cyclooxygenases (COX): Enzymes involved in the inflammatory response.[3]
-
Cytochrome P450 (CYP) Isoforms: A superfamily of enzymes essential for drug metabolism.[4]
-
Histone Acetyltransferases (HATs): Epigenetic modifiers that are targets in cancer therapy.[5]
Quantitative Data Summary
While specific quantitative enzyme inhibition data for this compound is not yet widely published, researchers can utilize the following table to summarize their experimental findings. For illustrative purposes, the table includes example data for other flavonoids against various enzymes as reported in the literature.
| Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |
| Xanthine Oxidase | Quercetin | - | - | - | [6] |
| Xanthine Oxidase | Apigenin | - | - | - | [6] |
| GSK-3β | Compound 10 (semisynthetic flavonoid) | 0.376 | - | - | [1] |
| GSK-3β | Compound 3 (semisynthetic flavonoid) | - | - | - | [1] |
| Tyrosinase | Quercetin | 44.38 ± 0.13 | - | Competitive | [2] |
| COX-1 | Diosmetin | - | - | - | [3] |
Experimental Protocols
The following are detailed, generalized protocols for common enzyme inhibition assays that can be adapted for testing this compound.
Xanthine Oxidase (XOD) Inhibition Assay
This protocol is adapted from a method used to evaluate the enzyme inhibitory activity of flavonoids.[6]
a. Materials:
-
Xanthine Oxidase (XOD) from bovine milk
-
Hypoxanthine (B114508) (substrate)
-
This compound (test compound)
-
Allopurinol (B61711) (positive control)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 290 nm
b. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare a solution of hypoxanthine in phosphate buffer.
-
Prepare a solution of XOD in phosphate buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate.
-
Prepare a solution of allopurinol in phosphate buffer as a positive control.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the test compound solution (or positive control/buffer for controls).
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the XOD enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the hypoxanthine substrate solution.
-
Immediately measure the absorbance at 290 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate without the inhibitor and V_inhibitor is the reaction rate with this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
To determine the type of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots.[2][7]
-
Generic Kinase Inhibition Assay (e.g., GSK-3β)
This protocol is a generalized adaptation based on a GSK-3β enzymatic assay.[1]
a. Materials:
-
Kinase (e.g., recombinant human GSK-3β)
-
Kinase substrate (e.g., a specific peptide)
-
This compound (test compound)
-
Staurosporine (or other known kinase inhibitor as a positive control)
-
ATP
-
Assay buffer (specific to the kinase)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Luminometer
b. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.
-
Prepare the kinase, substrate, and ATP solutions in the assay buffer at the desired concentrations.
-
-
Assay Protocol (example for a 20 µL final volume):
-
Add 5 µL of the test compound solution to the wells of the microplate.
-
Add 5 µL of the kinase solution and incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a mixture containing the substrate and ATP.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen detection reagent (this often involves measuring the amount of ADP produced). For ADP-Glo™, this would involve adding the ADP-Glo™ Reagent, incubating, then adding the Kinase Detection Reagent and incubating again.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition as described for the XOD assay.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a hypothetical kinase signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reliable high-throughput method for inhibition assay of 8 cytochrome P450 isoforms using cocktail of probe substrates and stable isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone acetyltransferases: challenges in targeting bi-substrate enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Khan Academy [khanacademy.org]
Application Notes and Protocols for Assessing the Antiviral Activity of 8,8''-Bibaicalein
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,8''-Bibaicalein, a biflavonoid derived from Scutellaria baicalensis, has garnered interest for its potential therapeutic properties, including its antiviral activity. This document provides detailed protocols and application notes for assessing the in vitro antiviral efficacy of this compound and its derivatives. The parent compound, baicalein (B1667712), has demonstrated a broad spectrum of antiviral activities by targeting various stages of the viral life cycle and modulating host cellular pathways.[1][2][3] These protocols are designed to enable researchers to systematically evaluate this compound's potency and cytotoxicity, crucial steps in the early stages of antiviral drug discovery.
Data Presentation: In Vitro Antiviral Activity
The following tables summarize the reported 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values for 8-bromobaicalein, a close derivative of this compound, against several RNA viruses. These values are essential for determining the compound's therapeutic window, represented by the Selectivity Index (SI).
Table 1: Antiviral Efficacy (EC₅₀) of 8-Bromobaicalein against Various Viruses [4][5]
| Virus | Strain | EC₅₀ (µM) | Cell Line |
| Dengue Virus Serotype 1 | 16008 | 0.66 ± 0.05 | Vero |
| Dengue Virus Serotype 2 | NGC | 0.88 ± 0.14 | Vero |
| Dengue Virus Serotype 3 | 16562 | 0.80 ± 0.08 | Vero |
| Dengue Virus Serotype 4 | 1036 | Not specified | Vero |
| Zika Virus | - | 0.66 - 0.88 | Vero |
| Chikungunya Virus | Ross isolate | 0.49 ± 0.11 | Vero |
Table 2: Cytotoxicity (CC₅₀) of 8-Bromobaicalein in Various Cell Lines
| Cell Line | CC₅₀ (µM) |
| Vero | > 100 |
| THP-1 | > 100 |
| HepG2 | > 100 |
| HEK | > 100 |
| LLC/MK2 | > 250 |
| Huh7 | 97.89 ± 7.06 |
| RD | > 100 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted based on the specific virus and cell line being investigated.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for differentiating between antiviral activity and general cytotoxicity.
Materials:
-
Host cell line (e.g., Vero, Huh-7)
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that allows for the formation of a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Once cells are confluent, remove the growth medium and add the various concentrations of this compound to the wells in triplicate. Include "cells only" (no compound) and "vehicle control" (DMSO only) wells.
-
Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. Determine the CC₅₀ value by plotting cell viability against the compound concentration using non-linear regression analysis.
Protocol 2: Plaque Reduction Assay
This assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Virus stock with a known titer
-
This compound serial dilutions
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Seed host cells to form a confluent monolayer.
-
Infection: Remove the growth medium and infect the cell monolayers with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing different concentrations of this compound. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 3-7 days, depending on the virus).
-
Plaque Visualization: Remove the overlay medium and fix the cells (e.g., with 4% paraformaldehyde). Stain the cells with crystal violet solution and then wash with water to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
Protocol 3: Cytopathic Effect (CPE) Inhibition Assay
This assay is suitable for viruses that cause a visible cytopathic effect (e.g., cell rounding, detachment).
Materials:
-
Host cells in 96-well plates
-
Virus stock
-
This compound serial dilutions
-
Cell viability reagent (e.g., Neutral Red or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Prepare confluent cell monolayers in 96-well plates.
-
Treatment and Infection: Add serial dilutions of this compound to the wells, followed by the addition of the virus at a specific multiplicity of infection (MOI). Include virus controls (no compound), cell controls (no virus), and vehicle controls.
-
Incubation: Incubate the plates until CPE is observed in at least 80% of the virus control wells.
-
Quantification of Cell Viability: Add a cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence).
-
Data Analysis: Calculate the percentage of protection for each compound concentration relative to the virus and cell controls. Determine the EC₅₀ value from the dose-response curve.
Visualization of Cellular Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general workflow for antiviral screening.
Conclusion
The protocols and data presented provide a comprehensive framework for the systematic evaluation of the antiviral properties of this compound. By determining its cytotoxicity and efficacy against various viruses, researchers can ascertain its potential as a lead compound for the development of novel antiviral therapeutics. The modulation of key cellular signaling pathways, such as JAK/STAT and NF-κB, by the parent compound baicalein suggests that this compound may exert its antiviral effects through a multi-targeted mechanism, a desirable characteristic for combating viral infections and overcoming drug resistance. Further investigation into its precise molecular targets and in vivo efficacy is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The 8-bromobaicalein inhibited the replication of dengue, and Zika viruses and targeted the dengue polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 8-bromobaicalein alleviated chikungunya-induced musculoskeletal inflammation and reduced the viral load in healthy adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"challenges in the chemical synthesis of 8,8''-Bibaicalein"
Disclaimer: The direct chemical synthesis of 8,8''-Bibaicalein is not extensively documented in publicly available literature. Therefore, this guide addresses anticipated challenges and provides general troubleshooting advice based on the synthesis of structurally related biflavonoids and principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis of interest?
This compound is a naturally occurring biflavonoid, a dimer of the flavonoid baicalein (B1667712). It is found in plants such as Scutellaria baicalensis[1][2]. Flavonoids and their derivatives are of significant interest to researchers and drug development professionals due to their wide range of potential pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The synthesis of this compound and its analogs could provide access to novel compounds with enhanced or unique therapeutic activities.
Q2: What are the primary challenges in the chemical synthesis of this compound?
The main challenges in synthesizing this compound are expected to be:
-
Regioselective C-C Bond Formation: The key step is the formation of the C8-C8'' bond between two baicalein units. Achieving this specific linkage without forming other isomers (e.g., C6-C8', C6-C6'') is a significant hurdle.
-
Protecting Group Strategy: Baicalein has multiple reactive hydroxyl groups. A robust protecting group strategy is necessary to prevent unwanted side reactions and direct the coupling to the desired positions.
-
Oxidative Coupling Conditions: The C-C bond formation would likely proceed via an oxidative coupling reaction. Optimizing the oxidant, solvent, and temperature is crucial to favor the desired dimer and minimize side product formation and polymerization.
-
Purification: The crude reaction mixture will likely contain unreacted starting material, the desired product, and various isomeric byproducts. Separating these structurally similar compounds presents a considerable purification challenge.
-
Low Yields: Due to the complexity of the reaction and the potential for multiple side reactions, achieving a high yield of the desired this compound is expected to be difficult.
Q3: Are there any established methods for the synthesis of similar 8,8'-biflavonoids?
Yes, a modular approach for the synthesis of non-natural 8,8'-biflavones has been reported[3]. This method involves the oxidative coupling of acetophenone (B1666503) precursors to form a biaryl linkage, followed by chalcone (B49325) formation and cyclization to construct the flavone (B191248) rings. While not a direct synthesis of this compound, this methodology provides a valuable starting point for developing a synthetic route.
Troubleshooting Guides
Problem 1: Low yield of the desired 8,8''-dimer in the oxidative coupling step.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Oxidant | Screen a variety of oxidants (e.g., FeCl₃, I₂, CAN). The choice of oxidant can significantly impact the reaction outcome. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature, time, and solvent. Lower temperatures may increase selectivity, while different solvents can influence reactivity. |
| Incorrect Stoichiometry | Vary the stoichiometry of the oxidant and starting material. |
| Side Reactions (Polymerization) | Use a higher dilution to disfavor intermolecular polymerization. Add the oxidant slowly to maintain a low concentration. |
Problem 2: Formation of a complex mixture of regioisomers.
| Possible Cause | Troubleshooting Suggestion |
| Lack of Regiocontrol | Employ a directing group on the baicalein precursor to favor coupling at the C8 position. |
| Inappropriate Protecting Groups | Ensure that the protecting groups used are stable under the reaction conditions and effectively block other reactive sites. Consider sterically bulky protecting groups adjacent to other potential coupling sites. |
| Reaction Mechanism | Investigate different coupling strategies, such as transition-metal-catalyzed cross-coupling reactions, which can offer higher regioselectivity. |
Problem 3: Difficulty in purifying the final this compound product.
| Possible Cause | Troubleshooting Suggestion |
| Similar Polarity of Isomers | Utilize high-performance liquid chromatography (HPLC) with different stationary and mobile phases to improve separation. |
| Co-elution of Byproducts | Consider derivatizing the crude mixture to alter the polarity of the components, facilitating separation. The derivatives can then be converted back to the desired product. |
| Amorphous Nature of the Product | Attempt to crystallize the product from various solvent systems to obtain a pure, crystalline solid. |
Comparative Data on Biflavone Synthesis
The following table summarizes reaction conditions and yields for the synthesis of related 8,8'-biflavones, which can serve as a benchmark for the development of an this compound synthesis.
| Starting Material | Coupling Method | Oxidant/Catalyst | Solvent | Yield (%) | Reference |
| 2',4'-dihydroxy-6'-methoxyacetophenone | Oxidative Coupling | FeCl₃/SiO₂ | Dichloromethane | up to 8 g scale without column chromatography | [3] |
| Chalcone Precursor | Oxidative Cyclization | I₂ | DMSO | 21% (on 575 mg scale) | [3] |
Experimental Protocols
The following is a generalized, modular protocol for the synthesis of 8,8'-biflavones, adapted from published methods. This protocol would require significant modification and optimization for the synthesis of this compound.
Step 1: Synthesis of the 8,8'-linked Bis-acetophenone (Hypothetical for Baicalein)
-
Protection: Protect the hydroxyl groups of a suitable baicalein precursor, leaving the C8 position available for coupling.
-
Oxidative Coupling:
-
Dissolve the protected baicalein precursor in a suitable solvent (e.g., dichloromethane).
-
Add an oxidant (e.g., FeCl₃ on silica) and stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by filtering the solid support and washing with an appropriate solvent.
-
Purify the resulting bis-acetophenone by column chromatography.
-
Step 2: Synthesis of the Bis-chalcone
-
Dissolve the bis-acetophenone in a suitable solvent (e.g., ethanol).
-
Add an appropriately substituted benzaldehyde (B42025) and a base (e.g., NaOH or KOH).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Purify the bis-chalcone by recrystallization or column chromatography.
Step 3: Cyclization to the 8,8''-Biflavone
-
Dissolve the bis-chalcone in a high-boiling point solvent (e.g., DMSO).
-
Add a catalyst, such as iodine (I₂).
-
Heat the reaction mixture (e.g., to 150 °C) for several hours.
-
After cooling, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over sodium sulfate.
-
Purify the crude product by column chromatography or preparative HPLC.
Step 4: Deprotection
-
Select a deprotection method compatible with the protecting groups used (e.g., BBr₃ for methyl ethers, TBAF for silyl (B83357) ethers).
-
Perform the deprotection reaction under anhydrous and inert conditions.
-
Purify the final this compound product.
Visualizations
Caption: Hypothetical workflow for the chemical synthesis of this compound.
Caption: Potential side reactions in the oxidative coupling step.
References
- 1. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 2. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular Approach for the Synthesis and Bioactivity Profiling of 8,8′-Biflavones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8,8''-Bibaicalein Extraction
Welcome to the technical support center for the extraction of 8,8''-Bibaicalein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from natural sources, primarily Scutellaria baicalensis (Baikal Skullcap).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
A1: this compound is a biflavonoid, meaning it is a dimer composed of two baicalein (B1667712) units. Like many flavonoids, it has low water solubility, making its extraction from plant material challenging.[1] Its larger molecular size compared to its monomer, baicalein, may also affect its solubility in common organic solvents. Furthermore, the presence of multiple hydroxyl groups makes it susceptible to degradation under harsh extraction conditions such as high temperatures and extreme pH.[2]
Q2: From what natural sources is this compound typically extracted?
A2: this compound is a natural product found in the roots of Scutellaria baicalensis Georgi (Scutellariae Radix).[3][4] It is considered one of the quality markers for this traditional Chinese medicine.[3][4][5][6][7]
Q3: What are the most effective solvents for extracting this compound?
A3: While specific data for this compound is limited, ethanol-water mixtures are generally effective for extracting biflavonoids.[8] For the general extract of Scutellariae Radix, which contains this compound, an 80% methanol (B129727) solution has been used in an optimized ultrasonic extraction method.[3][4][5][7] The principle of "like dissolves like" suggests that moderately polar solvents are suitable. Experimentation with different ratios of ethanol (B145695) or methanol with water is recommended to find the optimal solvent system.
Q4: Can you recommend a starting point for an extraction protocol?
A4: A general workflow for biflavonoid extraction can be adapted for this compound. This typically involves sample preparation (drying and grinding the plant material), extraction using a suitable solvent and method (e.g., maceration, ultrasound-assisted extraction), followed by purification, often using chromatographic techniques.[8]
Q5: How can I purify the crude extract to isolate this compound?
A5: Purification of biflavonoids from a crude extract is commonly achieved through column chromatography.[8][9][10][11] Silica (B1680970) gel is a common stationary phase, and a gradient elution starting with a non-polar solvent (like chloroform (B151607) or ethyl acetate) and gradually increasing the polarity with a more polar solvent (like methanol) can be effective for separating compounds with different polarities.[8] Further purification may be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).[10][11]
Troubleshooting Guide
Low Yield of this compound
| Potential Cause | Recommended Solution |
| Inefficient Solvent System | Optimize the solvent polarity. Experiment with different concentrations of ethanol or methanol in water (e.g., 60-90%).[8] A slightly acidic solvent may improve extraction, but extreme pH should be avoided.[12] |
| Suboptimal Extraction Temperature | While increased temperature can enhance solubility, it can also lead to degradation. For flavonoids, a temperature range of 50-70°C is often recommended.[8] For ultrasonic-assisted extraction of Scutellariae Radix, a specific temperature might be part of an optimized protocol. |
| Insufficient Extraction Time | Ensure the extraction time is adequate for the solvent to penetrate the plant material. For ultrasonic-assisted extraction, 30 to 70 minutes has been reported for Scutellariae Radix.[3][4] For maceration, longer periods (e.g., 24 hours) may be necessary. |
| Inadequate Solid-to-Liquid Ratio | A higher solvent volume can improve extraction efficiency. Ratios between 1:20 and 1:40 (g/mL) are commonly used for biflavonoid extraction.[8] For ultrasonic extraction of Scutellariae Radix, a ratio of 1:120 has been reported in an optimized method.[3][4][5][7] |
| Improper Sample Preparation | Ensure the plant material is dried and ground to a fine powder to increase the surface area for solvent penetration. |
| Degradation of this compound | Avoid high temperatures, extreme pH, and prolonged exposure to light.[8] Consider adding an antioxidant like ascorbic acid to the extraction solvent to prevent oxidative degradation.[2] |
Poor Purity of Isolated this compound
| Potential Cause | Recommended Solution |
| Co-elution with other Flavonoids | Optimize the mobile phase in your column chromatography. A gradient elution with a slow, gradual increase in polarity will provide better separation.[8] Consider using a different stationary phase or a combination of different chromatographic techniques (e.g., silica gel followed by Sephadex LH-20).[10][11] |
| Overloading the Chromatographic Column | Ensure the crude extract is concentrated and loaded onto the column in a narrow band. Overloading can lead to poor separation.[8] |
| Presence of Non-flavonoid Impurities | A preliminary fractionation of the crude extract using liquid-liquid partitioning with solvents of varying polarities (e.g., hexane, ethyl acetate (B1210297), butanol) can help remove some impurities before column chromatography. |
Experimental Protocols
General Protocol for Ultrasonic-Assisted Extraction (UAE) of Flavonoids from Scutellaria baicalensis
This protocol is based on a method used for the overall extract of Scutellariae Radix, which includes this compound.[3][4][5][7]
-
Sample Preparation:
-
Dry the roots of Scutellaria baicalensis in the shade.
-
Grind the dried roots into a fine powder and pass through a 24-mesh sieve.[3]
-
-
Extraction:
-
Post-Extraction Processing:
General Protocol for Purification by Silica Gel Column Chromatography
This is a general procedure for the separation of flavonoids and can be adapted for the purification of this compound.[8]
-
Column Preparation:
-
Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent such as chloroform or hexane.
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Equilibrate the column by running the non-polar solvent through it.
-
-
Sample Loading:
-
Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the column.[8]
-
-
Elution:
-
Begin elution with the non-polar solvent.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent, such as ethyl acetate or methanol.
-
Collect fractions of the eluate.
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Combine the fractions containing the pure compound and evaporate the solvent to obtain the isolated this compound.
-
Visualizations
Caption: A general experimental workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting workflow for addressing low yields of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A multidimensional strategy for uncovering comprehensive quality markers of Scutellariae Radix based on UPLC-Q-TOF-MS analysis, artificial neural network, network pharmacology analysis, and molecular simulation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A multidimensional strategy for uncovering comprehensive quality markers of Scutellariae Radix based on UPLC-Q-TOF-MS analysis, artificial neural network, network pharmacology analysis, and molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Isolation of six isoprenylated biflavonoids from the leaves of Garcinia subelliptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
"solubility issues of 8,8''-Bibaicalein in aqueous solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 8,8''-Bibaicalein in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a biflavonoid, specifically a dimer of the flavonoid baicalein, found in the roots of Scutellaria baicalensis.[1][2] Like many flavonoids and biflavonoids, this compound is a hydrophobic molecule with inherently low water solubility. This poor aqueous solubility can significantly hinder its study in biological systems and presents a major challenge for its development as a therapeutic agent, impacting its bioavailability and efficacy.[3][4][5]
Q2: Is there any available data on the exact aqueous solubility of this compound?
Q3: What are the common signs of solubility issues during my experiments?
A3: You may be encountering solubility issues with this compound if you observe any of the following:
-
Precipitation: The compound falls out of solution, appearing as a solid precipitate or cloudiness.
-
Inconsistent results: Poor solubility can lead to variable and non-reproducible data in biological assays.
-
Low bioactivity: The observed biological effect is lower than expected, potentially due to a low concentration of the dissolved, active compound.
-
Difficulty in preparing stock solutions: Challenges in dissolving the compound in aqueous-based buffers, even with the aid of co-solvents.
Troubleshooting Guide
Issue 1: this compound precipitates out of my aqueous buffer.
Cause: The concentration of this compound exceeds its solubility limit in the chosen aqueous medium. The presence of salts in buffers can further decrease the solubility of hydrophobic compounds.
Solutions:
-
Method 1: Utilize a Co-solvent Approach. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent and then dilute it with the aqueous buffer of choice.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF) are suitable choices for creating a concentrated stock solution.
-
Caution: Ensure the final concentration of the organic solvent is low enough to not affect your experimental system, as organic solvents can have physiological effects.
-
-
Method 2: Adjust the pH of the Solution. The solubility of flavonoids can be pH-dependent. Experimenting with different pH values of your buffer system may improve the solubility of this compound.
-
Method 3: Employ Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility. This method has been shown to significantly improve the solubility of baicalein.
Issue 2: Low or inconsistent biological activity observed in cell-based assays.
Cause: The effective concentration of dissolved this compound is much lower than the nominal concentration due to poor solubility, leading to reduced and variable exposure to the cells.
Solutions:
-
Method 1: Prepare a Solid Dispersion. This technique involves dispersing the drug in an inert carrier matrix at the solid-state. Amorphous solid dispersions of biflavonoids with hydrophilic polymers like polyvinylpyrrolidone (B124986) K-30 (PVP K-30) have been shown to significantly increase their solubility and dissolution rates.
-
Method 2: Investigate Cocrystallization. Forming a cocrystal of this compound with a suitable co-former can alter its physicochemical properties, leading to enhanced solubility and dissolution. This has been demonstrated to be an effective strategy for baicalein.
-
Method 3: Nanoformulation Strategies. Encapsulating this compound into nanoparticles or liposomes can improve its aqueous dispersibility and cellular uptake.
Quantitative Data Summary
While specific data for this compound is unavailable, the following tables provide solubility information for its parent compound, baicalein, which can serve as a useful reference.
Table 1: Solubility of Baicalein in Various Solvents
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~52 |
| Dimethyl sulfoxide (DMSO) | ~28 |
| Ethanol | ~1.3 |
| PBS (pH 7.2) | ~0.09 |
Data sourced from Cayman Chemical product information sheet.
Table 2: Solubility of Baicalin (a glycoside of baicalein) in Various Solvents
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~10 |
| Dimethyl sulfoxide (DMSO) | ~5 |
| PBS (pH 7.2) | ~1 |
Data sourced from Cayman Chemical product information sheet.
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution using a Co-solvent
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO, DMF, or ethanol). Ensure complete dissolution.
-
Slowly add the desired aqueous buffer to the organic stock solution while vortexing or stirring to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for the chosen solvent/buffer ratio.
-
It is not recommended to store the aqueous solution for more than one day.
Protocol 2: The Shake-Flask Method for Solubility Determination
This method can be used to determine the equilibrium solubility of this compound in a specific solvent.
-
Add an excess amount of this compound to a known volume of the desired aqueous solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to stand without agitation to permit the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample to remove any undissolved particles.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are likely modulated by this compound, based on the known activity of its monomer, baicalein. Baicalein is known to exert anti-cancer and anti-inflammatory effects by interacting with these pathways.
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by this compound.
Caption: NF-κB signaling pathway and its inhibition by this compound.
Experimental Workflow
Caption: Troubleshooting workflow for addressing this compound solubility issues.
References
- 1. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 3. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability of 8,8''-Bibaicalein under different experimental conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8,8''-Bibaicalein under various experimental conditions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time. What are the primary factors that affect its stability?
A1: The stability of flavonoids, including likely this compound, is significantly influenced by several factors. Based on studies of structurally similar compounds like baicalin (B1667713) and baicalein (B1667712), the primary factors affecting stability are pH, temperature, and light exposure.[1][2] Oxidation-reduction reactions are a major degradation pathway.[1][3]
Q2: What is the optimal pH range for storing this compound solutions?
A2: While specific data for this compound is limited, studies on baicalin and baicalein show that acidic environments (pH 2-4.5) are conducive to their stability.[2] Degradation is often aggravated as the pH increases into neutral and alkaline ranges.[3] For instance, the half-life of baicalein decreases significantly as the pH rises from 2.0 to 9.0.[3] Therefore, it is recommended to store this compound solutions in an acidic buffer.
Q3: How does temperature affect the stability of this compound?
A3: Temperature is a critical factor in the stability of flavonoids. Lower temperatures (<4 °C) are recommended for storing solutions of related compounds like baicalin and baicalein to ensure stability.[2] Degradation rates generally increase with rising temperatures.[4][5]
Q4: I am observing variability in my results. Could light exposure be a contributing factor?
A4: Yes, photostability is a concern for many flavonoids. Exposure to sunlight has been noted as a factor that can influence the degradation of baicalin and baicalein.[2] It is best practice to protect this compound solutions from light by using amber vials or by covering the containers with aluminum foil, especially during long-term storage or when conducting experiments under direct light.
Q5: Are there any additives I can use to improve the stability of my this compound solutions?
A5: The use of antioxidants can help stabilize flavonoid solutions. Acidic antioxidants such as vitamin C have been shown to be beneficial for the stability of baicalin and baicalein.[2] However, it is important to note that some antioxidants may have paradoxical effects. For example, sodium sulfite (B76179) (Na2SO3) was found to inhibit the degradation of baicalin but accelerate the biotransformation of baicalein.[2][3] Therefore, the choice of antioxidant should be carefully considered and validated for your specific experimental setup.
Troubleshooting Guides
Problem: Rapid degradation of this compound in a neutral buffer solution.
| Possible Cause | Troubleshooting Step |
| High pH | Acidify the buffer to a pH range of 3.0-4.0.[1] The stability of related flavonoids is significantly better in acidic conditions.[2][3] |
| Elevated Temperature | Store the solution at a lower temperature, ideally at 4°C or frozen for long-term storage.[2] |
| Oxidation | Add an acidic antioxidant like ascorbic acid (vitamin C) to the solution to mitigate oxidative degradation.[2] |
| Light Exposure | Protect the solution from light by using amber vials or wrapping the container in foil. |
Problem: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation in Culture Media | Prepare fresh solutions of this compound immediately before use. Consider the pH of your culture media, as physiological pH (around 7.4) can promote flavonoid degradation.[3] |
| Interaction with Media Components | Analyze the stability of this compound directly in the culture media under your experimental conditions (e.g., 37°C, 5% CO2) to determine its half-life. |
| Metabolism by Cells | Be aware that cells can metabolize this compound, leading to lower effective concentrations over time. |
Quantitative Data on Stability of Related Flavonoids
The following tables summarize stability data for baicalin and baicalein, which can serve as a reference for designing experiments with this compound.
Table 1: Effect of pH on the Half-life (t1/2) of Baicalein at Ambient Temperature
| pH | Half-life (hours) |
| 2.0 | 130.8 |
| 3.0 | 88.5 |
| 4.5 | 68.4 |
| 6.8 | 2.63 |
| 7.4 | 0.92 |
| 9.0 | 0.31 |
(Data from a study on baicalein, a structurally related flavonoid)[3]
Table 2: Effect of Temperature on the Stability of Baicalin and Baicalein
| Compound | Temperature (°C) | Observation |
| Baicalin & Baicalein | <4 | Conducive to stability[2] |
| Baicalin & Baicalein | 25 | Degradation observed, especially at neutral/alkaline pH[2] |
| Baicalin & Baicalein | 40 | Increased degradation[2] |
(Qualitative data from a study on baicalin and baicalein)
Experimental Protocols
Protocol 1: Evaluation of pH-Dependent Stability of this compound
-
Preparation of Buffers: Prepare a series of buffered aqueous solutions at different pH values (e.g., 2.0, 4.0, 6.8, 7.4, 9.0).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO). Spike the stock solution into each buffer to a final concentration of 100 µg/mL.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the concentration of the remaining this compound using a validated analytical method such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the concentration of this compound versus time for each pH and determine the degradation kinetics and half-life.
Protocol 2: Assessment of Photostability of this compound
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent and buffer system where it is known to be relatively stable.
-
Light Exposure: Expose the sample solution in a transparent container to a controlled light source (e.g., a UV lamp or a xenon lamp simulating sunlight). Place a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.
-
Sampling and Analysis: At predetermined time intervals, take samples from both the exposed and control solutions and analyze the concentration of this compound.
-
Data Analysis: Compare the degradation profiles of the light-exposed sample and the control to assess the extent of photodegradation.
Visualizations
Caption: Workflow for pH-dependent stability testing of this compound.
Caption: Factors influencing the degradation of this compound.
References
- 1. Stability of baicalin in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage and Administration of 8,8''-Bibaicalein In Vivo
Disclaimer: Direct experimental in vivo data for 8,8''-Bibaicalein is limited in publicly available literature. This guide has been constructed by extrapolating from extensive research on its monomeric unit, baicalein (B1667712) , and its glycoside, baicalin (B1667713) . The protocols and dosage recommendations provided herein should be considered a starting point for your own experimental optimization. It is imperative to conduct preliminary dose-finding and toxicity studies for this compound in your specific animal model.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a biflavonoid, which means it is a dimer composed of two baicalein molecules linked together.[1] Baicalein is a well-studied flavonoid originally isolated from the root of Scutellaria baicalensis.[2] Biflavonoids can sometimes exhibit enhanced or different biological activities compared to their monomeric counterparts.[3]
Q2: What are the primary challenges I should anticipate for in vivo experiments with this compound? A2: Based on the known properties of its monomer, baicalein, the most significant challenges will likely be its poor water solubility and consequently low oral bioavailability.[4][5] This can lead to difficulties in preparing dosing solutions, inconsistent absorption, and high variability in plasma concentrations between subjects.
Q3: What administration routes are commonly used for related compounds like baicalein? A3: Oral administration (gavage) is the most common route in preclinical studies due to its clinical relevance. However, due to low oral bioavailability, intraperitoneal (IP) and intravenous (IV) injections are also used to achieve higher systemic exposure and study direct effects.
Q4: How does the metabolism of baicalein affect its in vivo disposition? A4: Baicalein undergoes extensive first-pass metabolism, primarily through glucuronidation and sulfation in the liver and intestines. Furthermore, its glycoside form, baicalin, is hydrolyzed by gut microbiota into baicalein before absorption, which can then be converted back to baicalin in the liver, creating a complex pharmacokinetic profile with potential enterohepatic recycling. This complex metabolism contributes to its low bioavailability.
Q5: Are there any known safety or toxicity concerns with related compounds? A5: Baicalein is generally considered safe and well-tolerated in both animal and human studies within therapeutic dose ranges. However, some studies have noted that long-term administration of high doses might lead to mild renal toxicity in rats. Therefore, it is crucial to conduct safety and tolerability assessments for this compound.
Troubleshooting Guide
Issue 1: The compound (this compound) will not dissolve in my vehicle.
-
Question: I am trying to dissolve this compound in an aqueous vehicle for oral gavage, but it is precipitating. What should I do?
-
Answer: This is expected due to the poor water solubility of flavonoids. Consider the following strategies:
-
Co-solvents: First, dissolve the compound in a minimal amount of an organic solvent like DMSO, then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS). Be mindful of the final DMSO concentration, which should typically be kept below 5-10% of the total volume to avoid vehicle-induced toxicity.
-
Suspensions: A common and effective method is to create a homogenous suspension. A standard vehicle for this is 0.5% sodium carboxymethyl cellulose (B213188) (CMC) in water, often with a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) to aid in wetting the compound. Ensure the suspension is vortexed vigorously before each animal is dosed.
-
Solubilizing Excipients: For improved solubility and bioavailability, consider using complexing agents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly improve the solubility and oral bioavailability of baicalein.
-
Issue 2: Plasma concentrations of the compound are very low or undetectable after oral administration.
-
Question: I administered what I thought was a high dose of the compound orally, but my pharmacokinetic analysis shows very low exposure. Why is this happening and how can I fix it?
-
Answer: Low oral bioavailability is a hallmark of baicalein and is likely true for its dimer. This can be due to poor solubility, extensive first-pass metabolism, or rapid clearance.
-
Optimize Formulation: The most effective approach is to improve the formulation. Simple suspensions can be improved by reducing the particle size of the compound (micronization). Advanced formulations like nanoemulsions have been shown to dramatically increase the oral bioavailability of baicalin (by up to 7-fold in one study). A nanoemulsion can be formulated using components like soy-lecithin, Tween 80, PEG400, and isopropyl myristate.
-
Consider a Different Route: If the goal is to understand the systemic effects of the compound regardless of oral absorption, switch to intraperitoneal (IP) or intravenous (IV) administration. This will bypass the gut and first-pass metabolism, ensuring higher and more consistent systemic exposure.
-
Check for Drug Interactions: Be aware that co-administered substances can affect the enzymes and transporters involved in baicalein's metabolism, potentially altering its pharmacokinetics.
-
Issue 3: I am seeing high variability in my results between animals in the same group.
-
Question: My experimental results (e.g., tumor size, inflammatory markers) are highly variable within my treatment group. Could this be related to drug administration?
-
Answer: Yes, high variability is often linked to inconsistent drug exposure between animals.
-
Ensure Homogenous Dosing: If using a suspension, it is critical that it is thoroughly mixed before every single dose is drawn. The compound can settle quickly, leading to some animals receiving a much higher or lower dose than intended.
-
Fasting State: The presence of food in the stomach can significantly alter the absorption of many drugs. Standardize your protocol by fasting animals overnight (while providing access to water) before oral administration.
-
Confirm Administration Accuracy: Ensure proper oral gavage technique to avoid accidental dosing into the lungs, which can cause distress and erratic absorption.
-
Perform Satellite PK: If your budget and experimental design allow, include a satellite group of animals from which you can collect blood samples to correlate plasma drug concentration with the observed efficacy or toxicity.
-
Quantitative Data Summary
Data presented below is for Baicalein and its derivatives, intended to serve as a reference for initiating studies with this compound.
Table 1: Pharmacokinetic Parameters of Baicalein Derivatives in Various Species
| Compound | Species | Dose & Route | Cmax (µM) | Tmax (h) | T½ (h) | Reference(s) |
|---|---|---|---|---|---|---|
| Baicalein | Human | 600 mg, Oral | ~2.3 (633 ng/mL) | ~2.0 | - | |
| Baicalein | Human | 200-800 mg, Oral | Dose-dependent | ~1.5 - 2.0 | ~1.6 - 2.4 | |
| Baicalin | Rat | 10 mg/kg, IV | - | - | - | |
| Baicalin | Rat | 10 mg/kg, Oral | ~0.2 | ~8.0 | - | |
| BA-j* | Monkey | 10 mg/kg, Oral | 25.4 | 2.0 | 4.2 |
*BA-j: 8-Hydroxypiperidinylmethyl-baicalein, a derivative.
Table 2: Reported Effective In Vivo Dosages of Baicalein and Baicalin
| Compound | Species | Model | Dosage & Route | Effect | Reference(s) |
|---|---|---|---|---|---|
| Baicalin | Chicken | LPS-induced infection | 50-200 mg/kg, Oral | Suppressed NF-κB pathway | |
| Baicalin | Rat | Myocardial I/R Injury | - | Cardioprotective | |
| 8-bromobaicalein | Mouse | Chikungunya infection | 250 mg/kg (BID), Oral | Reduced viral load | |
| Myricitrin** | Mouse | DSS Colitis | 1-10 mg/kg, Oral | Anti-inflammatory |
*BID: Twice daily. **A different flavonoid, shown for dose-range comparison in an inflammation model.
Experimental Protocols
Protocol 1: Preparation of a Basic Suspension for Oral Gavage
This protocol is a standard starting point for administering poorly soluble compounds.
-
Objective: To prepare a 10 mg/mL suspension of this compound.
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC) in sterile water
-
Surfactant (optional): Tween 80
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sonicator (bath or probe)
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound. For 10 mL of a 10 mg/mL suspension, you will need 100 mg.
-
Transfer the powder into a sterile conical tube.
-
(Optional) If the compound is very difficult to wet, first add a very small volume (e.g., 50-100 µL) of Tween 80 and triturate with the powder to form a paste.
-
Add approximately half the final volume of the 0.5% CMC vehicle (e.g., 5 mL).
-
Vortex vigorously for 1-2 minutes to break up any large clumps.
-
Place the tube in a sonicator bath for 15-30 minutes to aid in creating a fine, uniform suspension.
-
Add the remaining 0.5% CMC vehicle to reach the final volume (10 mL).
-
Vortex again for at least 2 minutes. The final product should be a uniform, milky suspension.
-
Crucial Step: Before each animal dosing, vortex the suspension for at least 30 seconds to ensure homogeneity.
-
Protocol 2: Preparation of an Enhanced Formulation using HP-β-Cyclodextrin
This protocol aims to improve solubility and potentially bioavailability, based on methods used for baicalein.
-
Objective: To prepare a solubilized formulation of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or saline
-
Magnetic stirrer and stir bar
-
pH meter
-
-
Procedure:
-
Prepare the HP-β-CD solution. A common concentration is 20-40% (w/v) in sterile water. For a 30% solution, dissolve 3 g of HP-β-CD in water and bring the final volume to 10 mL. Gentle warming may be required.
-
Once the HP-β-CD solution is clear, add the this compound powder slowly while the solution is stirring vigorously on a magnetic stirrer. The molar ratio of drug to cyclodextrin (B1172386) often needs to be optimized, but a starting point could be 1:2 or 1:5.
-
Allow the mixture to stir at room temperature for at least 12-24 hours. This extended time is necessary for the drug molecule to enter the cyclodextrin cavity.
-
After stirring, the solution should be clearer than a simple suspension. Some undissolved material may remain if saturation is exceeded.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before IV administration. For oral administration, filtration may not be necessary.
-
This formulation is expected to have significantly higher solubility and improved bioavailability compared to a simple suspension.
-
Visualizations (Diagrams)
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Troubleshooting logic for low bioavailability of flavonoids.
Caption: Potential signaling pathways modulated by Baicalein.
References
- 1. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple-Ascending-Dose Pharmacokinetics and Safety Evaluation of Baicalein Chewable Tablets in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modular Approach for the Synthesis and Bioactivity Profiling of 8,8′-Biflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, characterization and in vivo evaluation of formulation of baicalein with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"troubleshooting 8,8''-Bibaicalein in vitro assay variability"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8,8''-Bibaicalein in in vitro assays. Given the limited specific data on this compound, much of the guidance is extrapolated from studies on its monomer, baicalein (B1667712), and general knowledge of flavonoids and biflavonoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to work with in vitro?
A1: this compound is a biflavonoid, specifically a dimer of baicalein, found in the roots of Scutellaria baicalensis. Like many flavonoids, it is a lipophilic molecule with poor water solubility, which can lead to precipitation in aqueous cell culture media and assay buffers, causing variability in experimental results. Its stability is also expected to be dependent on factors like pH and temperature.
Q2: My this compound is precipitating in the cell culture medium. What can I do?
A2: Precipitation is a common issue due to the poor aqueous solubility of this compound. Here are some strategies to address this:
-
Optimize Solvent and Stock Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Control Final Solvent Concentration: When diluting the stock solution into your aqueous assay medium, ensure the final concentration of the organic solvent is low (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts.[1]
-
Use Solubility Enhancers: Consider using solubility-enhancing agents such as cyclodextrins to form inclusion complexes, which can significantly increase the aqueous solubility of hydrophobic compounds.[1]
-
Sonication: Gentle sonication of the final solution can help in dissolving small aggregates.
Q3: I am observing inconsistent results between experiments. What are the likely sources of variability?
A3: Inconsistency in in vitro assays with this compound can arise from several factors:
-
Compound Handling: Inconsistent preparation and storage of stock solutions can lead to variations in the effective concentration of the compound.
-
Solubility and Precipitation: As mentioned, precipitation can lead to a lower effective concentration of the compound in your assay.
-
Compound Stability: this compound's stability may be affected by pH, temperature, and light exposure. Degradation of the compound will lead to reduced activity.
-
Assay Interference: this compound, like other flavonoids, may interfere with certain assay chemistries, leading to false-positive or false-negative results.
Q4: Can this compound interfere with my assay readout?
A4: Yes, flavonoids and biflavonoids are known to interfere with various in vitro assays. Potential interferences include:
-
Colorimetric Assays: Compounds with inherent color or those that can reduce assay reagents (e.g., in MTT or Trinder-based assays) can lead to inaccurate absorbance readings.[2][3]
-
Fluorescent Assays: Autofluorescence of the compound or quenching of the fluorescent signal can interfere with fluorescence-based readouts.[3]
-
Enzymatic Assays: Flavonoids can directly inhibit or activate enzymes used in the assay system, independent of the intended biological target.
To mitigate this, it is crucial to include proper controls, such as running the assay in a cell-free system with the compound alone to check for direct chemical interactions.
Troubleshooting Guides
Problem 1: Low or No Bioactivity Observed
| Potential Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation | 1. Visually inspect your assay plates for any signs of precipitation. 2. Prepare fresh stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is as low as possible (e.g., <0.1%).[1] 3. Consider using a formulation with solubility enhancers like cyclodextrins.[1] |
| Compound Degradation | 1. Prepare fresh stock solutions for each experiment. 2. Protect stock solutions and treated samples from light. 3. Based on data for baicalein, maintain a slightly acidic to neutral pH (pH 6-7.4) in your assay if possible, as stability decreases in basic conditions.[4] 4. Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. |
| Incorrect Concentration | 1. Verify the purity and identity of your this compound sample using techniques like UPLC-Q-TOF-MS. 2. Re-calculate all dilutions. |
| Cell Health Issues | 1. Ensure cells are healthy and in the logarithmic growth phase. 2. Perform a vehicle control to ensure the solvent (e.g., DMSO) is not affecting cell viability at the concentration used.[1] |
Problem 2: High Variability Between Replicates or Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Dosing | 1. Ensure thorough mixing of the stock solution before each use. 2. Use calibrated pipettes and a consistent pipetting technique. 3. Prepare a master mix of the final compound dilution to add to all replicate wells. |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Variable Cell Seeding | 1. Ensure a homogenous cell suspension before seeding. 2. Use a consistent seeding density across all experiments. |
| Assay Interference | 1. Run cell-free controls with this compound at the highest concentration to check for direct interference with assay reagents. 2. If interference is suspected, consider using an orthogonal assay with a different detection method. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM). Due to the poor solubility of biflavonoids, a lower stock concentration may be necessary.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be required to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: Always prepare fresh dilutions in cell culture medium or assay buffer immediately before use.
Protocol 2: General Cell-Based Assay Workflow
This protocol outlines a general workflow for a cell-based assay using this compound.
Materials:
-
Cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Assay-specific reagents (e.g., for viability, cytokine measurement)
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period.
-
At the end of the incubation, proceed with the specific assay protocol (e.g., add MTT or CCK-8 reagent for viability, collect supernatant for cytokine analysis).
-
Read the results using a plate reader at the appropriate wavelength.
Experimental Workflow for a Cell-Based Assay
Caption: General workflow for conducting a cell-based assay with this compound.
Signaling Pathways and Assay Interference
Potential Signaling Pathways Modulated by Baicalein (as a proxy for this compound)
Based on studies of its monomer, baicalein, this compound may modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
References
Technical Support Center: Overcoming Resistance to Baicalein and Related Flavonoids in Cancer Cells
Disclaimer: The compound "8,8''-Bibaicalein" did not yield specific search results and is likely a typographical error. This guide focuses on Baicalein (B1667712) , a well-researched flavonoid with known anticancer properties. The principles and troubleshooting steps outlined here are based on baicalein and general mechanisms of resistance to flavonoid compounds in cancer cells.
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to baicalein and similar flavonoids in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to baicalein, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to baicalein, a flavonoid compound, can develop through various mechanisms, similar to other natural product-based anticancer agents. The most common potential mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Proteins (MRPs), can actively pump baicalein out of the cell, reducing its intracellular concentration and efficacy.[1][2]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to compensate for the inhibitory effects of baicalein. Common bypass pathways include the PI3K/Akt/mTOR and MAPK signaling cascades.[3][4]
-
Alterations in Apoptotic Machinery: Resistance can arise from mutations or altered expression of proteins involved in apoptosis (programmed cell death). This can include the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax).[4][5]
-
Epigenetic Modifications: Changes in DNA methylation and histone modification can alter the expression of genes involved in drug sensitivity and resistance.[6]
-
Enhanced DNA Repair: If baicalein induces DNA damage, resistant cells may have upregulated their DNA repair mechanisms to counteract its effects.[7]
Q2: I am observing high variability in my cell viability assay results when treating with baicalein. What could be the cause?
A2: High variability in cell viability assays (e.g., MTS, CCK-8) is a common issue. Here are some potential causes and troubleshooting tips:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution. Use a calibrated multichannel pipette for seeding.
-
Edge Effects: Evaporation in the outer wells of a microplate can alter cell growth and drug concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Reagent Variability: Use reagents, including media and serum, from the same lot for a set of experiments. Prepare fresh dilutions of baicalein for each experiment from a concentrated stock.
-
Incubation Time: Standardize the incubation time for drug treatment across all experiments as it can significantly impact the IC50 value.
Q3: How do I develop a baicalein-resistant cancer cell line for my experiments?
A3: Developing a drug-resistant cell line is a valuable tool for studying resistance mechanisms. Here is a general protocol:
-
Determine the initial IC50: Perform a dose-response assay to find the initial IC50 of baicalein in your parental cell line.
-
Initial Treatment: Culture the parental cells in media containing baicalein at a concentration equal to the IC50.
-
Dose Escalation: Once the cells recover and resume proliferation, gradually increase the baicalein concentration in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold with each step.
-
Stabilize the Resistant Line: After the cells can proliferate in a significantly higher drug concentration (e.g., 10-fold the initial IC50), maintain them at this concentration for several passages to ensure the resistance is stable.
-
Characterize the Resistant Line: Periodically determine the IC50 of the resistant line to quantify the level of resistance and perform molecular analyses to investigate the underlying mechanisms.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for Baicalein
| Problem | Potential Cause | Troubleshooting & Optimization |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. |
| Edge effects in the microplate. | Avoid using the outer wells or fill them with sterile PBS. Ensure proper humidity in the incubator. | |
| IC50 value shifts between experiments | Variation in cell passage number or confluency. | Use cells within a consistent and low passage number range. Seed cells at a consistent confluency for each experiment. |
| Reagent variability. | Use the same lot of media, serum, and other reagents. Prepare fresh drug dilutions for each experiment. | |
| No clear dose-response curve | Baicalein concentration range is not optimal. | Broaden the range of concentrations tested, including both higher and lower doses. |
| The chosen assay endpoint is not suitable. | Consider a different viability assay or a longer incubation time. |
Guide 2: Investigating Potential Resistance Mechanisms
| Observed Phenomenon | Potential Mechanism | Suggested Experimental Approach |
| Reduced intracellular accumulation of a fluorescent substrate (e.g., Rhodamine 123). | Increased drug efflux via ABC transporters. | Perform a Rhodamine 123 efflux assay with and without known ABC transporter inhibitors (e.g., Verapamil for P-gp). |
| Analyze the expression levels of ABC transporters (P-gp, BCRP, MRPs) using Western blotting or qRT-PCR. | ||
| Increased phosphorylation of Akt or ERK in resistant cells upon baicalein treatment. | Activation of bypass signaling pathways. | Use specific inhibitors for the PI3K/Akt (e.g., LY294002) or MAPK/ERK (e.g., U0126) pathways in combination with baicalein to see if sensitivity is restored. |
| Perform a phosphokinase array to get a broader view of activated signaling pathways. | ||
| No increase in apoptotic markers (e.g., cleaved caspase-3) after baicalein treatment in resistant cells. | Inhibition of apoptosis. | Measure the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) by Western blotting. |
| Perform an Annexin V/PI apoptosis assay using flow cytometry. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of Baicalein in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental (Sensitive) IC50 (µM) | Resistant Subline IC50 (µM) | Resistance Index (RI) |
| Gastric Cancer (SGC-7901) | 30 | 150 | 5.0 |
| Breast Cancer (MCF-7) | 25 | 125 | 5.0 |
| Bladder Cancer (T24) | 40 | 200 | 5.0 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of baicalein in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the baicalein concentration to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with baicalein for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Workflow for developing and characterizing baicalein-resistant cancer cells.
Caption: Key signaling pathways potentially involved in baicalein resistance.
Caption: A logical guide for troubleshooting reduced baicalein sensitivity.
References
- 1. Frontiers | Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids [frontiersin.org]
- 2. portlandpress.com [portlandpress.com]
- 3. The Multifaceted Role of Baicalein in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Traditional Chinese Medicine Baicalein Potently Inhibits Gastric Cancer Cells [jcancer.org]
- 6. Flavonoids Overcome Drug Resistance to Cancer Chemotherapy by Epigenetically Modulating Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug resistance mechanisms in cancers: Execution of pro-survival strategies [jbr-pub.org.cn]
Technical Support Center: Refining Purification Techniques for 8,8''-Bibaicalein
Welcome to the technical support center for the purification of 8,8''-Bibaicalein. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental issues, and offer detailed methodologies for the successful isolation and purification of this target biflavonoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound is a biflavonoid, meaning it is a dimer composed of two baicalein (B1667712) monomer units. It is a naturally occurring phytochemical found in the roots of Scutellaria baicalensis Georgi (Huang-qin), a plant widely used in traditional Chinese medicine.[1][2] It is considered one of the quality markers for this medicinal plant.[3]
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges include:
-
Low abundance: Biflavonoids are often present in lower concentrations compared to their monomeric counterparts like baicalin (B1667713) and baicalein.
-
Structural similarity: this compound needs to be separated from other structurally similar flavonoids and biflavonoids present in the crude extract, which can be difficult to resolve chromatographically.
-
Co-elution: The polarity of this compound may be similar to other flavonoids, leading to co-elution during chromatographic separation.
-
Lack of a dedicated protocol: There is no standardized, widely published protocol specifically for the isolation of this compound, requiring adaptation of general flavonoid purification methods.
Q3: What are the recommended chromatographic techniques for this compound purification?
A3: A multi-step chromatographic approach is generally recommended. This typically involves:
-
Initial Fractionation: Flash column chromatography or solid-phase extraction (SPE) to enrich the biflavonoid fraction and remove highly polar or non-polar impurities.
-
Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC) are powerful techniques for isolating high-purity compounds from complex mixtures.[4][5] Prep-HPLC, in particular, offers high resolution for separating closely related compounds.
Q4: How can I confirm the identity and purity of my isolated this compound?
A4: A combination of analytical techniques should be used:
-
High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single, sharp peak at a specific retention time.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula by obtaining the accurate mass of the molecular ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for unambiguous structural elucidation and confirmation.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Preparative HPLC Troubleshooting
| Problem | Possible Cause | Solution |
| Low Resolution / Peak Tailing | 1. Inappropriate Mobile Phase: The solvent system may not be optimal for separating this compound from closely related flavonoids. 2. Column Overload: Injecting too much sample can lead to broad, poorly resolved peaks. 3. Column Degradation: The stationary phase may be degrading, especially if operating at pH extremes. | 1. Optimize Gradient: Adjust the gradient slope of your mobile phase (e.g., acetonitrile (B52724)/water with a formic acid modifier) to improve separation. 2. Reduce Injection Volume/Concentration: Perform a loading study to determine the optimal sample load for your column. 3. Use a Guard Column: This protects the analytical column from strongly retained impurities. Flush the column with a strong solvent after each run. |
| Target Compound Not Eluting | 1. Strong Retention: The compound may be too strongly adsorbed to the stationary phase with the current mobile phase. 2. Precipitation on Column: The sample may have precipitated at the head of the column if the injection solvent is too different from the mobile phase. | 1. Increase Organic Solvent Percentage: Increase the proportion of the strong solvent (e.g., acetonitrile) in your gradient. 2. Match Injection Solvent: Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase. |
| Multiple Peaks for a Supposedly Pure Fraction | 1. Isomers: The crude extract may contain isomers of this compound that are co-eluting. 2. Degradation: The compound may be degrading on the column. | 1. Improve Resolution: Use a longer column, a smaller particle size stationary phase, or a shallower gradient. 2. Check Compound Stability: Analyze the stability of your compound in the mobile phase solvents over time. |
| High Backpressure | 1. Column Frit Blockage: Particulate matter from the sample or mobile phase may be clogging the column inlet frit. 2. Buffer Precipitation: If using buffers, they may precipitate in high organic solvent concentrations. | 1. Filter Samples and Mobile Phases: Use 0.22 µm filters for all solutions injected onto the HPLC system. 2. Flush the System: Reverse flush the column with a suitable solvent (check manufacturer's instructions). 3. Ensure Buffer Solubility: Check the solubility of your buffer salts in the highest organic concentration of your gradient. |
Experimental Protocols
Extraction of Total Flavonoids from Scutellaria baicalensis Roots
This protocol describes a general method for extracting total flavonoids, which will serve as the starting material for this compound purification.
Methodology:
-
Preparation of Plant Material: Dry the roots of Scutellaria baicalensis at 60°C and grind them into a fine powder (40-60 mesh).
-
Solvent Extraction:
-
Macerate the powdered root material with 70% ethanol (B145695) (1:10 w/v) at room temperature for 24 hours.
-
Alternatively, perform reflux extraction with 70% ethanol at 80°C for 2 hours. Repeat the extraction twice.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.
-
-
Solvent Partitioning (Optional):
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
The biflavonoid fraction is likely to be enriched in the ethyl acetate or n-butanol fractions. Analyze each fraction by analytical HPLC to locate the highest concentration of this compound.
-
Purification of this compound
This protocol outlines a two-step chromatographic procedure for isolating this compound from the enriched flavonoid extract.
Step 1: Initial Fractionation by Flash Chromatography
-
Stationary Phase: Silica (B1680970) gel (200-300 mesh).
-
Mobile Phase: A gradient of chloroform-methanol or ethyl acetate-methanol.
-
Procedure:
-
Dissolve the enriched extract in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel.
-
Dry the silica-adsorbed sample and load it onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing polarity (e.g., starting from 100% chloroform (B151607) and gradually increasing the percentage of methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Combine the relevant fractions and concentrate to dryness.
-
Step 2: Final Purification by Preparative HPLC
| Parameter | Condition |
| Instrument | Preparative HPLC system with a fraction collector |
| Column | C18, 10 µm, 250 x 20 mm i.d. |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-60% B over 40 minutes |
| Flow Rate | 10 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
Methodology:
-
Dissolve the semi-purified fraction from Step 1 in the initial mobile phase composition.
-
Filter the sample solution through a 0.22 µm syringe filter.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the peak of interest based on the UV chromatogram.
-
Analyze the purity of each collected fraction using analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure. Lyophilize to obtain pure this compound as a powder.
Purity Assessment
-
Analytical HPLC: Use a C18 column (e.g., 4.6 x 250 mm, 5 µm) with a gradient of acetonitrile in water (with 0.1% formic acid) to confirm the presence of a single peak.
-
HRMS (ESI-Q-TOF): Dissolve a small amount of the purified compound in methanol and analyze in both positive and negative ion modes to confirm the molecular weight.
-
NMR (1H, 13C): Dissolve 5-10 mg of the pure compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4) for structural confirmation.
Data Presentation
Table of Chromatographic Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Application for this compound |
| Flash Chromatography | Adsorption chromatography on a solid stationary phase (e.g., silica). | Fast, low cost, good for initial cleanup and fractionation. | Lower resolution than HPLC. | Initial fractionation of the crude extract to enrich the biflavonoid fraction. |
| Preparative HPLC | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). | High resolution and purity, automated. | Higher cost, requires method development. | Final purification to obtain high-purity this compound. |
| Counter-Current Chromatography (CCC) | Liquid-liquid partitioning without a solid support, minimizing irreversible adsorption. | High sample loading capacity, no irreversible adsorption, high recovery. | Can be complex to set up, resolution may be lower than HPLC for very similar compounds. | An alternative to preparative HPLC for final purification , especially for larger scale isolation. |
Anticipated Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₀H₁₈O₁₀ |
| Exact Mass | 538.08999 |
| [M-H]⁻ (Negative Ion Mode) | ~537.0822 |
| [M+H]⁺ (Positive Ion Mode) | ~539.0978 |
Note: Observed m/z values may vary slightly depending on the instrument calibration.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. realab.ua [realab.ua]
- 3. A multidimensional strategy for uncovering comprehensive quality markers of Scutellariae Radix based on UPLC-Q-TOF-MS analysis, artificial neural network, network pharmacology analysis, and molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of high-speed counter-current chromatography to the preparative separation and purification of baicalin from the Chinese medicinal plant Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of 8,8''-Bibaicalein in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the specificity of 8,8''-Bibaicalein in biological assays. Our goal is to help you achieve reliable and reproducible results by mitigating off-target effects and other common experimental artifacts.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Experimental Results
Symptoms:
-
Inconsistent IC50 or EC50 values across experiments.
-
Significant differences in results between replicate wells.
-
Loss of compound activity upon storage or during long-term experiments.
Possible Causes & Corrective Actions:
| Cause | Corrective Action |
| Compound Solubility Issues | Flavonoids like this compound can have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable stock solvent (e.g., DMSO) and that the final concentration of the solvent in the assay is low (typically <0.5%) and consistent across all wells. Gentle warming or sonication can aid dissolution.[1] |
| Compound Instability | Prepare fresh working solutions for each experiment from a concentrated stock. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -20°C or -80°C in a dark, dry place.[1] |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques, especially with viscous DMSO stock solutions. |
Issue 2: Suspected Off-Target Effects or Non-Specific Activity
Symptoms:
-
Activity observed in a broad range of unrelated assays.
-
A very steep, non-sigmoidal dose-response curve.
-
Cellular toxicity at concentrations close to the effective dose.
Possible Causes & Corrective Actions:
| Cause | Corrective Action |
| Compound Aggregation | At higher concentrations, small molecules can form aggregates that non-specifically inhibit proteins.[2] To mitigate this, include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer and compare the dose-response curve with and without the detergent. A significant shift in potency may indicate aggregation.[2] |
| Chemical Reactivity | Flavonoids can be reactive and may covalently modify proteins.[2] To test for this, pre-incubate this compound with the target protein for varying lengths of time before initiating the reaction. A time-dependent increase in inhibition suggests reactivity. |
| Assay Interference | Flavonoids are known to interfere with certain assay formats. For fluorescence-based assays, check for autofluorescence of this compound at the excitation and emission wavelengths used. For absorbance-based assays, the color of the compound may interfere with optical density readings. Run controls with the compound alone in the assay buffer to assess potential interference. Flavonoids can also interfere with colorimetric protein assays like the BCA and Lowry assays, potentially leading to an overestimation of protein concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways modulated by baicalein, the parent compound of this compound?
A1: Baicalein has been reported to modulate a variety of signaling pathways, which may also be relevant for this compound. These include anti-inflammatory and anti-cancer pathways. Key pathways include the PI3K/Akt, NF-κB, and MAPK signaling cascades. Baicalein has also been shown to interact with the p53 pathway and inhibit 12-lipoxygenase (12-LOX).
Q2: How can I confirm that this compound is directly binding to my target of interest in cells?
A2: Validating target engagement within a cellular context is crucial. Several methods can be employed:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of this compound indicates direct binding.
-
Affinity-Based Pull-Down Assays: This involves immobilizing a tagged version of this compound on a resin and incubating it with cell lysate to capture binding partners, which are then identified by mass spectrometry.
-
Bioluminescence Resonance Energy Transfer (BRET): This method requires engineering the target protein with a luciferase donor and using a fluorescently labeled version of the compound. Proximity due to binding results in energy transfer.
Q3: What are good negative controls to use in my experiments to demonstrate specificity?
A3: Using appropriate negative controls is essential for demonstrating specificity. Consider using a close structural analog of this compound that is known to be inactive in your primary assay. This can help to rule out off-target effects due to the general flavonoid scaffold. Additionally, in cell-based assays, using a cell line that does not express the target protein (e.g., via knockout or siRNA knockdown) can demonstrate that the observed effect is target-dependent.
Q4: Can chemical modifications to this compound improve its specificity?
A4: Yes, chemical modifications can enhance the biological activity and specificity of flavonoids. Structure-activity relationship (SAR) studies, where different functional groups are systematically altered, can identify modifications that improve potency and reduce off-target binding. For example, introducing bulky groups or nitrogen-containing functional groups has been shown to enhance the activity of other flavonoids.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol is a standard method to confirm the direct binding of this compound to its target protein in intact cells.
1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time at 37°C.
2. Heat Challenge: a. Harvest and wash cells with PBS. b. Resuspend the cell pellet in PBS with protease inhibitors. c. Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature for 3 minutes using a thermal cycler. A typical temperature range is 40-70°C. d. Cool the tubes at room temperature for 3 minutes.
3. Protein Extraction: a. Lyse the cells by freeze-thaw cycles. b. Centrifuge at high speed to pellet the precipitated proteins. c. Collect the supernatant containing the soluble protein fraction.
4. Western Blot Analysis: a. Determine the protein concentration of the soluble fractions. b. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. c. Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate secondary antibody. d. Detect the signal and quantify the band intensities to generate a melting curve. A shift in the curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Assessing Compound Aggregation using a Detergent-Based Assay
This protocol helps to determine if the observed activity of this compound is due to non-specific inhibition caused by compound aggregation.
1. Assay Preparation: a. Prepare two sets of your primary biochemical or cell-based assay. b. In the first set, use your standard assay buffer. c. In the second set, supplement the assay buffer with 0.01% Triton X-100.
2. Compound Titration: a. Prepare serial dilutions of this compound in both the standard and the detergent-containing buffer.
3. Assay Execution: a. Run the assay in parallel for both sets of conditions, following your standard protocol.
4. Data Analysis: a. Generate dose-response curves for both conditions and calculate the IC50 values. b. A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 suggests that the compound's activity in the standard buffer was at least partially due to aggregation.
Visualizations
Caption: A logical workflow for troubleshooting specificity issues with this compound.
Caption: Signaling pathways potentially inhibited by this compound, based on data from baicalein.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
References
Validation & Comparative
Validating the Anticancer Mechanism of 8,8''-Bibaicalein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anticancer mechanism of 8,8''-Bibaicalein, a novel derivative of the well-documented anticancer agent, baicalein (B1667712). Due to the limited availability of direct experimental data on this compound, this document outlines a proposed validation strategy by comparing its potential activities with its parent compound, baicalein, and another synthetic derivative, 8-bromobaicalein. The experimental protocols and data presentation formats provided herein are intended to guide future research and facilitate a direct comparison of this compound's performance against established alternatives.
Comparative Analysis of Anticancer Activity
To objectively assess the anticancer potential of this compound, a direct comparison of its cytotoxic effects against baicalein and 8-bromobaicalein is proposed. The following table summarizes known data for the comparators and provides a template for recording the experimental outcomes for this compound.
Table 1: Comparative in vitro Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | SW480 (Colon Cancer) |
| Baicalein | 95 ± 4.8[1] | >100 | ~25-100 | >20 |
| 8-Bromobaicalein | 15.53 ± 1.17 | Not Reported | Not Reported | Not Reported |
| This compound | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Note: IC50 values for baicalein can vary depending on the specific experimental conditions.
Proposed Experimental Protocols for Validation
To ensure consistency and comparability of data, the following detailed experimental protocols are recommended for the validation of this compound's anticancer mechanism.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2, SW480) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, baicalein, and 8-bromobaicalein (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Proposed Anticancer Mechanism
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the anticancer activity of baicalein and serve as a hypothetical framework for investigating the mechanism of this compound.
Caption: Proposed workflow for the in vitro validation of this compound's anticancer activity.
Caption: Hypothesized mechanism of this compound inducing apoptosis via PI3K/Akt pathway.
Caption: Proposed mechanism of this compound inducing G1/S cell cycle arrest.
By following these proposed experimental protocols and utilizing the provided comparative framework, researchers can effectively validate the anticancer mechanism of this compound and objectively assess its potential as a novel therapeutic agent. The systematic collection and comparison of data will be crucial in determining its efficacy relative to its parent compound and other derivatives.
References
A Comparative Guide to the In Vivo Efficacy of Baicalein
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "8,8''-Bibaicalein" did not yield any specific in vivo efficacy data. This guide therefore focuses on the closely related and well-researched flavonoid, Baicalein (B1667712) , as a relevant alternative.
Introduction
Baicalein, a flavonoid derived from the root of Scutellaria baicalensis, has demonstrated significant therapeutic potential across a spectrum of preclinical disease models. Its multifaceted biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, have positioned it as a compelling candidate for further drug development. This guide provides a comparative analysis of the in vivo efficacy of baicalein against established therapeutic agents in key disease areas, supported by experimental data and detailed protocols.
Comparative Efficacy of Baicalein
The following tables summarize the quantitative in vivo efficacy of baicalein in comparison to standard-of-care treatments in cancer, cerebral ischemia, and inflammation models.
Table 1: Anti-Cancer Efficacy
| Cancer Model | Animal Model | Baicalein Treatment | Comparator Treatment | Efficacy Outcome | Reference |
| Lung Adenocarcinoma (Cisplatin-Resistant) | Xenograft Mice (A549/CDDP cells) | Baicalein + Cisplatin (B142131) | Cisplatin alone | Significantly enhanced chemosensitivity to cisplatin; Lower IC50 with combination treatment. Tumor weights were significantly lower in the combination group. | [1][2] |
| Breast Cancer | MDA-MB-231 xenograft mice | Baicalein + Doxorubicin | Doxorubicin alone | Enhanced sensitivity of cancer cells to doxorubicin. | [3] |
| Prostate Cancer | SCID Mice (DU-145 cells) | 10, 20, 40 mg/kg/day (oral) | Vehicle control | Statistically significant tumor volume reduction at all doses compared to control. | [4] |
| Malignant Glioma | U251 xenograft mice | Baicalein + Temozolomide | Temozolomide alone | The combination was more effective in reducing tumor viability than either drug alone. | [5] |
| Colon Cancer | HCT116 xenograft mice | Baicalein | Vehicle control | Significantly inhibited tumorigenesis and growth of colon cancer. |
Table 2: Neuroprotective Efficacy in Cerebral Ischemia
| Ischemia Model | Animal Model | Baicalein Treatment | Comparator | Efficacy Outcome | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Rats | 100 mg/kg (intraperitoneal) | Vehicle | Significantly alleviated neurological deficits and reduced infarct volume. | |
| Small Clot Embolic Strokes (SCEM) | Mice | Not specified | Not specified | Ameliorated neurobehavioral deficits and reduced infarct volume. |
Table 3: Anti-Inflammatory Efficacy
| Inflammation Model | Animal Model | Baicalein Treatment | Comparator | Efficacy Outcome | Reference |
| Carrageenan-induced paw edema | Wistar Rats | 200 mg/kg (intramuscular) | Carrageenan control | Significant percentage inhibition of edema volume. | |
| LPS-induced acute lung injury | Mice | 50, 100, 200 mg/kg | LPS model group | Dose-dependently reduced neutrophils and macrophages in BALF and decreased serum IL-1β and TNF-α. | |
| Ulcerative Colitis | Rats | 100 mg/kg | Vehicle | Reduced expression of NF-κB and MAPK. | |
| Osteoarthritis (post-traumatic) | Rat model | Intra-articular injection | Vehicle | Ameliorated cartilage injury and demonstrated anti-inflammatory effects. |
Experimental Protocols
Cancer Xenograft Studies
-
Cell Lines: A549 (human lung adenocarcinoma), A549/CDDP (cisplatin-resistant A549), MDA-MB-231 (human breast cancer), DU-145 (human prostate cancer), U251 (human glioma), HCT116 (human colon cancer).
-
Animal Models: Nude mice (BALB/c or SCID), 4-6 weeks old.
-
Tumor Implantation: Subcutaneous injection of 1 x 10^6 to 5 x 10^6 cancer cells into the flank of each mouse.
-
Treatment Regimen:
-
Baicalein: Typically administered orally or via intraperitoneal injection at doses ranging from 10 mg/kg to 50 mg/kg daily or on alternate days, starting when tumors reach a palpable size.
-
Comparators (e.g., Cisplatin, Doxorubicin, Temozolomide): Administered according to standard protocols, often intraperitoneally or intravenously.
-
-
Efficacy Evaluation: Tumor volume measured regularly with calipers (Volume = 0.5 x length x width^2). At the end of the study, tumors are excised and weighed. Immunohistochemistry and Western blot analysis are often performed on tumor tissues to assess molecular markers.
Cerebral Ischemia Model (MCAO)
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
Surgical Procedure: Anesthesia is induced, and the middle cerebral artery is occluded for a specified period (e.g., 90 minutes) by inserting a nylon monofilament into the internal carotid artery. This is followed by reperfusion.
-
Treatment: Baicalein (e.g., 100 mg/kg) is administered intraperitoneally, often immediately after the onset of reperfusion.
-
Outcome Measures:
-
Neurological Deficit Scoring: Evaluated at 24 hours post-MCAO on a scale of 0 (no deficit) to 5 (severe deficit).
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)
-
Animal Model: Wistar rats.
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution into the right hind paw.
-
Treatment: Baicalein (e.g., 200 mg/kg) is administered intramuscularly prior to or immediately after carrageenan injection.
-
Efficacy Assessment: Paw volume is measured using a plethysmometer at various time points after carrageenan injection. The percentage of edema inhibition is calculated.
Signaling Pathways and Mechanisms of Action
Baicalein exerts its therapeutic effects by modulating multiple signaling pathways. The diagrams below illustrate key pathways involved in its anti-cancer and neuroprotective activities.
Caption: Baicalein's Anti-Cancer Signaling Pathway.
References
- 1. Baicalein increases cisplatin sensitivity of A549 lung adenocarcinoma cells via PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baicalein inhibits cell growth and increases cisplatin sensitivity of A549 and H460 cells via miR‐424‐3p and targeting PTEN/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vivo and in vitro effect of baicalein on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsciences.com [ijsciences.com]
A Comparative Analysis of 8,8''-Bibaicalein and Baicalein: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 8,8''-Bibaicalein and its monomeric counterpart, baicalein (B1667712). Both are flavonoids found in the roots of Scutellaria baicalensis, a plant with a long history of use in traditional medicine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their chemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and protocols.
While extensive research has been conducted on baicalein, data on the biological activities of this compound remains limited. This guide presents the available information on both compounds, highlighting the current knowledge gaps regarding this compound to encourage further investigation into its therapeutic potential.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and baicalein is crucial for interpreting their biological activities and for the design of future studies.
| Property | This compound | Baicalein |
| Chemical Formula | C30H18O10 | C15H10O5 |
| Molecular Weight | 538.46 g/mol | 270.24 g/mol |
| Chemical Structure | A dimeric flavonoid formed by an 8,8'' linkage of two baicalein units. | A trihydroxyflavone with hydroxyl groups at the 5, 6, and 7 positions of the A-ring. |
| Natural Source | Root of Scutellaria baicalensis Georgi. | Root of Scutellaria baicalensis Georgi, Scutellaria lateriflora, Oroxylum indicum, and thyme.[1][2] |
| Appearance | - | Yellow crystalline solid. |
| Melting Point | - | 202-205 °C |
Biological Activities and Potency: A Focus on Baicalein
Due to the scarcity of quantitative data for this compound, this section primarily focuses on the well-documented anticancer and anti-inflammatory activities of baicalein, presenting key quantitative data in a tabular format.
Anticancer Activity of Baicalein
Baicalein has demonstrated significant anticancer effects across a wide range of cancer cell lines. Its mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3] The following table summarizes its potency, represented by IC50 values (the concentration required to inhibit 50% of cell growth).
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HT29 | Colorectal Cancer | 16.91 (72h) | [2] |
| DLD1 | Colorectal Cancer | 18.75 (72h) | [2] |
| MCF-7 | Breast Cancer | 95 ± 4.8 (24h) | |
| OVCAR-3 | Ovarian Cancer | 39.4 | |
| CP-70 | Ovarian Cancer | 24.3 | |
| Caco-2 | Colorectal Adenocarcinoma | 332 | |
| MDA-MB-231 | Breast Cancer | 23.05 (48h) |
Anti-inflammatory Activity of Baicalein
Baicalein exerts potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.
| Assay | Target | IC50 Value (µM) | Reference |
| Lipoxygenase Inhibition | 12-Lipoxygenase | - | |
| Nitric Oxide (NO) Production | iNOS in RAW 264.7 cells | - | |
| Ornithine Decarboxylase (ODC) Suppression | ODC | 0.88 |
Specific IC50 values for lipoxygenase and nitric oxide inhibition were not consistently reported in the reviewed literature, though significant inhibitory activity was noted.
Signaling Pathways and Mechanisms of Action
The biological effects of baicalein are mediated through its interaction with various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways modulated by baicalein.
Baicalein's Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Baicalein has been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.
References
- 1. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baicalein suppresses the proliferation and invasiveness of colorectal cancer cells by inhibiting Snail-induced epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Structure-Activity Relationship of 8,8''-Bibaicalein Derivatives: A Comparative Guide
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 8,8''-biflavonyls, with a specific focus on derivatives of 8,8''-Bibaicalein. Due to the limited availability of direct research on this compound derivatives, this guide draws upon data from the most structurally similar compounds, primarily 8,8'-biflavones, to infer and establish a predictive SAR framework. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
Biflavonoids, dimeric forms of flavonoids, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[1] The linkage between the two flavonoid monomers, along with the substitution pattern on the aromatic rings, plays a crucial role in determining their biological efficacy. This guide focuses on C-C linked biflavonoids, specifically the 8,8'' linkage, a key structural feature of this compound. A recent study on a library of synthetic 8,8'-biflavones has demonstrated that dimerization can lead to a marked increase in biological activity compared to their monomeric counterparts.[2]
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the cytotoxic, antimicrobial, and antioxidant activities of various 8,8'-biflavones, which serve as analogs for understanding the potential activities of this compound derivatives.
Table 1: Cytotoxicity of 8,8'-Biflavone Analogs (IC₅₀ in µM)
| Compound | Linkage | Substitution | HeLa (Cervical Cancer) | Jurkat (T-cell Leukemia) | T. gondii (Antimicrobial) |
| 9aa | 8,8' | Unsubstituted | 11.2 ± 0.9 | 10.7 ± 0.9 | > 20 |
| 9ab | 8,8' | 4'-OCH₃ | 14.6 ± 1.2 | 11.2 ± 0.9 | > 20 |
| 9ad | 8,8' | 3',4'-(OCH₃)₂ | 10.3 ± 0.8 | 9.8 ± 0.8 | 15.3 ± 1.2 |
| 9ae | 8,8' | 4'-Cl | 7.9 ± 0.6 | 7.2 ± 0.6 | 13.1 ± 1.1 |
| 9ag | 8,8' | 4'-CF₃ | 7.5 ± 0.6 | 6.8 ± 0.5 | 11.4 ± 0.9 |
| 9ba | 8,8' | 3-OCH₃ | 12.5 ± 1.0 | 11.8 ± 1.0 | > 20 |
| 9bb | 8,8' | 3-OCH₃, 4'-OCH₃ | 15.1 ± 1.2 | 13.9 ± 1.1 | > 20 |
| 9be | 8,8' | 3-OCH₃, 4'-Cl | 9.2 ± 0.7 | 8.5 ± 0.7 | 14.7 ± 1.2 |
| 9bg | 8,8' | 3-OCH₃, 4'-CF₃ | 8.8 ± 0.7 | 7.9 ± 0.6 | 12.5 ± 1.0 |
Data extracted from Klischan, M. K. T., et al. (2023).[2]
Key SAR Observations for Cytotoxicity and Antimicrobial Activity:
-
Electron-withdrawing groups are favorable: The presence of electron-withdrawing substituents, such as chlorine (Cl) and trifluoromethyl (CF₃) at the 4'-position of the B-ring, generally leads to increased cytotoxicity against both cancer cell lines and Toxoplasma gondii.
-
Impact of Methoxylation: Methoxy (B1213986) (OCH₃) substitution at the 4'-position or 3-position does not significantly enhance, and in some cases slightly decreases, cytotoxic and antimicrobial activity.
-
Dimerization enhances activity: The study highlights that the dimeric structures exhibit significantly higher activity compared to their monomeric flavonoid counterparts.[2]
Table 2: Antioxidant Capacity of 8,8'-Biflavone Analogs (DPPH Radical Scavenging, IC₅₀ in µM)
| Compound | Linkage | Substitution | Antioxidant Capacity (IC₅₀ in µM) |
| 9aa | 8,8' | Unsubstituted | > 50 |
| 9ab | 8,8' | 4'-OCH₃ | > 50 |
| 9ad | 8,8' | 3',4'-(OCH₃)₂ | 35.7 ± 3.1 |
| 9ae | 8,8' | 4'-Cl | > 50 |
| 9ag | 8,8' | 4'-CF₃ | > 50 |
| 9ba | 8,8' | 3-OCH₃ | > 50 |
| 9bb | 8,8' | 3-OCH₃, 4'-OCH₃ | 41.2 ± 3.6 |
| 9be | 8,8' | 3-OCH₃, 4'-Cl | > 50 |
| 9bg | 8,8' | 3-OCH₃, 4'-CF₃ | > 50 |
Data extracted from Klischan, M. K. T., et al. (2023).[2]
Key SAR Observations for Antioxidant Activity:
-
Hydroxyl groups are critical: While not explicitly shown for 8,8'-biflavones in this table, the antioxidant activity of flavonoids is well-established to be dependent on the presence and position of hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals.[3][4]
-
Limited effect of tested substituents: The specific methoxy and halogen substitutions in this series of 8,8'-biflavones did not confer significant antioxidant activity in the DPPH assay. The presence of a catechol (3',4'-dihydroxy) moiety in the B-ring is a known key feature for high antioxidant activity in flavonoids, which is absent in these tested derivatives.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Synthesis of 8,8'-Biflavones
The synthesis of the 8,8'-biflavone library was achieved through a modular approach involving an iron-mediated oxidative coupling of acetophenones to form the key 8,8'-biacetophenone intermediate.[5][6] This is followed by a Claisen-Schmidt condensation to form the bichalcone, and a subsequent oxidative cyclization to yield the final biflavone.[5][6]
General Procedure for Oxidative Cyclization to form Biflavones:
-
A microwave vial is charged with the bichalcone (1.00 equivalent) and a stir bar.
-
Degassed DMSO is added, followed by a solution of iodine (I₂) in degassed DMSO (typically 4 mol %).
-
The reaction mixture is heated to 150 °C and stirred for 3 hours.
-
After completion, the reaction is quenched with a saturated aqueous solution of Na₂SO₃.
-
The product is then extracted, purified by column chromatography, and characterized by NMR and mass spectrometry.[5]
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[4][7][8][9]
Protocol:
-
Cells (e.g., HeLa, Jurkat) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 48 or 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.[4][7]
Antimicrobial Assay against Toxoplasma gondii
The anti-parasitic activity was assessed using a strain of Toxoplasma gondii engineered to express a fluorescent or luminescent reporter gene.[2][10]
Protocol:
-
Host cells (e.g., human foreskin fibroblasts) are seeded in 96-well plates and grown to confluence.
-
The cells are infected with reporter-expressing T. gondii tachyzoites.
-
After a few hours to allow for parasite invasion, the cells are treated with different concentrations of the test compounds.
-
The plates are incubated for a period that allows for several rounds of parasite replication (e.g., 72 hours).
-
The reporter signal (fluorescence or luminescence) is measured, which correlates with the number of viable parasites.
-
The IC₅₀ value is calculated based on the reduction in the reporter signal compared to the untreated control.[2]
Antioxidant Assay (DPPH Radical Scavenging)
The antioxidant capacity was determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[11][12][13][14][15]
Protocol:
-
A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared.
-
Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate or cuvettes.
-
The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
-
The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.[11][14]
Mandatory Visualization
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological activities of biflavonoids.
Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
References
- 1. Biflavonoids: Important Contributions to the Health Benefits of Ginkgo (Ginkgo biloba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Inhibitory Activity of Corilagin and Punicalagin Against Toxoplasma gondii and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchtweet.com [researchtweet.com]
- 5. Modular Approach for the Synthesis and Bioactivity Profiling of 8,8′-Biflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. iomcworld.com [iomcworld.com]
- 15. researchgate.net [researchgate.net]
Navigating the In Vitro-In Vivo Landscape of Biapigenin Isomers: A Comparative Guide
A critical analysis of the available data reveals a significant disparity in the research landscape of biapigenin isomers. The initially specified "8,8''-Bibaicalein" is likely a typographical error, with the intended compound being 8,8''-Biapigenin, a biflavonoid also known as cupressuflavone (B190865). However, a comprehensive literature search underscores a scarcity of detailed in vitro and pharmacokinetic data for 8,8''-Biapigenin, precluding a direct and robust in vitro-in vivo correlation (IVIVC). In contrast, its isomer, 3,8''-Biapigenin, more commonly known as amentoflavone (B1664850), has been the subject of extensive investigation, providing a richer dataset for such analysis. This guide will first summarize the available in vivo findings for cupressuflavone (8,8''-Biapigenin) and then present a detailed comparative analysis of the in vitro and in vivo activity of amentoflavone as a well-studied proxy, offering researchers, scientists, and drug development professionals a valuable framework for this class of compounds.
8,8''-Biapigenin (Cupressuflavone): An Overview of In Vivo Activity
While a full IVIVC profile for 8,8''-Biapigenin (cupressuflavone) is not yet possible due to the limited availability of public data, several in vivo studies have highlighted its therapeutic potential. These investigations demonstrate significant anti-inflammatory, analgesic, hepatoprotective, and nephroprotective effects.
Table 1: Summary of In Vivo Activities of 8,8''-Biapigenin (Cupressuflavone)
| Biological Effect | Animal Model | Dosage | Key Findings | Citation |
| Anti-inflammatory | Carrageenan-induced paw edema in mice | 40, 80, 160 mg/kg (p.o.) | Dose-dependent inhibition of paw edema (up to 64%); significant reduction in plasma PGE₂, TNF-α, IL-1β, and IL-6.[1][2] | |
| Analgesic | Acetic acid-induced writhing in mice | 40, 80, 160 mg/kg (p.o.) | Dose-dependent inhibition of writhing response by 25%, 48%, and 62%, respectively.[1][2] | |
| Analgesic | Hot plate model in mice | 40, 80, 160 mg/kg (p.o.) | Dose-dependent increase in reaction time, with a maximal effect observed at 120 minutes.[1] | |
| Hepatoprotective | Carbon tetrachloride (CCl₄)-induced toxicity in mice | 40, 80, 160 mg/kg/day (p.o.) | Markedly inhibited the CCl₄-induced increase in ALT, AST, ALP, LDH, cholesterol, and total bilirubin. | |
| Nephroprotective | Carbon tetrachloride (CCl₄)-induced toxicity in mice | 40, 80, 160 mg/kg/day (p.o.) | Significantly prevented the CCl₄-induced increase in creatinine, uric acid, and urea (B33335) levels. | |
| Antibacterial | MRSA-infected cutaneous wound in rats | Topical application | Significantly improved wound contraction and healing, reduced inflammatory cell infiltration, and enhanced collagen deposition. |
p.o. - per os (by mouth); ALT - Alanine Aminotransferase; AST - Aspartate Aminotransferase; ALP - Alkaline Phosphatase; LDH - Lactate Dehydrogenase; PGE₂ - Prostaglandin E₂; TNF-α - Tumor Necrosis Factor-alpha; IL - Interleukin.
The absence of corresponding in vitro cytotoxicity, anti-inflammatory assays, and pharmacokinetic data for cupressuflavone makes it challenging to correlate these in vivo outcomes with cellular-level activity or systemic exposure.
Amentoflavone (3,8''-Biapigenin): A Case Study in In Vitro-In Vivo Correlation
Amentoflavone, an isomer of cupressuflavone, offers a more complete picture for examining the relationship between laboratory and whole-organism studies. Extensive research has characterized its anticancer and anti-inflammatory properties both at the cellular level and in animal models.
In Vitro Activity of Amentoflavone
Amentoflavone has demonstrated potent cytotoxic effects against a variety of cancer cell lines and significant anti-inflammatory activity in cellular models.
Table 2: In Vitro Anticancer Activity of Amentoflavone
| Cancer Cell Line | Cancer Type | Metric (IC₅₀) | Citation |
| A549 | Non-small cell lung carcinoma | 32.03 ± 1.51 µM (24h) | |
| HeLa | Cervical Carcinoma | 76.83 µM | |
| MCF-7 | Breast Cancer | ~50-100 µM (48h); 67.71 µM | |
| MDA-MB-231 | Breast Cancer | 12.7 µM | |
| U2OS | Osteosarcoma | Not specified, but inhibits migration |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: In Vitro Anti-inflammatory Activity of Amentoflavone
| Cell Line/Assay | Stimulus | Metric | Value (IC₅₀) | Citation |
| BV2 Microglia | LPS/IFNγ | NF-κB Phosphorylation | 11.97 ± 4.91 µM | |
| BV2 Microglia | LPS/IFNγ | ERK Phosphorylation | 12.38 ± 2.61 µM | |
| BV2 Microglia | LPS/IFNγ | p38 MAPK Phosphorylation | 10.79 ± 1.14 µM | |
| BV2 Microglia | LPS/IFNγ | JNK Phosphorylation | 15.04 ± 3.58 µM | |
| RAW264.7 Macrophages | LPS | NO & PGE₂ Production | Dose-dependent suppression | |
| Human Aromatase Assay | - | Aromatase Inhibition | 93.6 µM |
LPS - Lipopolysaccharide; IFNγ - Interferon-gamma; NF-κB - Nuclear Factor kappa-light-chain-enhancer of activated B cells; MAPK - Mitogen-activated protein kinase; ERK - Extracellular signal-regulated kinase; JNK - c-Jun N-terminal kinase; NO - Nitric Oxide; PGE₂ - Prostaglandin E₂.
In Vivo Activity and Pharmacokinetics of Amentoflavone
In vivo studies with amentoflavone corroborate its in vitro anti-inflammatory and neuroprotective effects. However, pharmacokinetic analyses reveal significant challenges in its systemic delivery.
Table 4: In Vivo Efficacy of Amentoflavone
| Biological Effect | Animal Model | Dosage | Key Findings | Citation |
| Anti-neuroinflammation | Pilocarpine-induced epilepsy in mice | 25 mg/kg (i.g.) | Inhibited activation and nuclear translocation of NF-κB p65 in the hippocampus. | |
| Cardioprotective | Myocardial ischemia-reperfusion in rats | Not specified | Reduced levels of LDH, CK-MB, IL-6, IL-1β, and TNF-α; inhibited cardiomyocyte apoptosis. | |
| Neuroprotective | Hypoxic-ischemic brain injury in rats | Not specified | Reduced brain tissue damage by 50%; inhibited caspase-3 and decreased iNOS and COX-2 expression. |
i.g. - intragastrically; LDH - Lactate Dehydrogenase; CK-MB - Creatine Kinase-MB.
Table 5: Pharmacokinetic Parameters of Amentoflavone in Rats
| Administration Route | Dose | Bioavailability | Key Findings | Citation |
| Oral (p.o.) | 300 mg/kg | 0.04% ± 0.01% (free) | Very low bioavailability; 90.7% circulates as conjugated metabolites. | |
| Intravenous (i.v.) | 10 mg/kg | 100% (reference) | 73.2% of total amentoflavone in plasma is present as conjugated metabolites. | |
| Intraperitoneal (i.p.) | 10 mg/kg | 77.4% ± 28.0% | 70.2% of total amentoflavone in plasma is present as conjugated metabolites. |
The extremely low oral bioavailability of amentoflavone (0.04%) presents a significant hurdle in correlating the in vitro effective concentrations (in the micromolar range) with the plasma concentrations achievable through oral administration. This suggests that while amentoflavone is active at the cellular level, achieving therapeutic concentrations systemically via oral routes is challenging due to factors like poor solubility, extensive metabolism, and high first-pass effects.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of experimental data. Below are summaries of key assays used to evaluate the activity of biflavonoids.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., amentoflavone at concentrations from 0 to 240 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting a dose-response curve.
In Vivo Anti-inflammatory: Carrageenan-Induced Paw Edema Model
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., cupressuflavone at 40, 80, and 160 mg/kg) or vehicle control orally. A positive control group receiving a standard anti-inflammatory drug (e.g., diclofenac) is also included.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each mouse to induce localized edema.
-
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
-
Biomarker Analysis: At the end of the experiment, collect blood samples to measure the plasma levels of pro-inflammatory mediators like PGE₂, TNF-α, and interleukins via ELISA.
Visualization of Pathways and Workflows
Amentoflavone's Anti-inflammatory Signaling Pathway
Amentoflavone exerts its anti-inflammatory effects primarily by inhibiting the MAPK and NF-κB signaling pathways. These pathways are crucial for the production of inflammatory mediators like iNOS, COX-2, and various cytokines.
Caption: Amentoflavone inhibits the LPS-induced inflammatory response by targeting the MAPK and NF-κB pathways.
Experimental Workflow for In Vitro-In Vivo Correlation
Establishing a meaningful IVIVC requires a systematic approach, starting from cellular assays and progressing to animal studies, with pharmacokinetic analysis bridging the two.
Caption: A generalized workflow for establishing an in vitro-in vivo correlation (IVIVC).
References
Evaluating the Synergistic Effects of Baicalein and its Glycoside Baicalin with Other Compounds: A Comparative Guide
An important clarification regarding the central compound of this guide: The initial query focused on 8,8''-Bibaicalein, a biflavonoid. However, a comprehensive search of the scientific literature revealed a lack of specific studies on the synergistic effects of this particular compound. In contrast, a wealth of research exists on the synergistic activities of its monomeric flavonoid counterparts, baicalein (B1667712) and its glycoside form, baicalin (B1667713). Given the high probability of user interest in these widely studied molecules, this guide will focus on the synergistic effects of baicalein and baicalin with other therapeutic agents.
This guide provides a comparative analysis of the synergistic effects of baicalein and baicalin when combined with other compounds, particularly in the context of cancer therapy. The information is tailored for researchers, scientists, and drug development professionals, offering a concise yet comprehensive overview of key experimental findings.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the synergistic potential of baicalein and baicalin in combination with chemotherapeutic agents. The Combination Index (CI) is a quantitative measure of the degree of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) represents the fold of dose reduction allowed for each drug in a synergistic combination to achieve a given effect level compared with the doses of each drug alone.
Table 1: Synergistic Effects of Baicalein with Chemotherapeutic Agents
| Cell Line | Combination | Effect | Combination Index (CI) | Dose Reduction Index (DRI) | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Baicalein + Cisplatin (B142131) | Increased cytotoxicity, reduced IC50 of cisplatin by twofold. | CI < 1 | 7.23 to 34.84-fold reduction for cisplatin ED50 to ED95. | |
| A549 & H460 (Non-Small-Cell Lung Cancer) | Baicalein + Cisplatin | Increased cisplatin sensitivity, inhibition of cell growth. | Not explicitly quantified, but synergy demonstrated. | Not quantified. | [1][2] |
| 8505c (Anaplastic Thyroid Cancer) | Baicalein + Docetaxel | Significantly inhibited proliferation and induced apoptosis. | Not explicitly quantified, but synergy demonstrated. | Not quantified. | [3] |
| Pancreatic Cancer Cells | Baicalein + Gemcitabine/Docetaxel | Synergistic inhibition of proliferation and migration. | CI < 1 | Not quantified. | |
| MCF-7 (Breast Cancer) | Baicalein + Doxorubicin | Synergistic enhancement of cytotoxicity. | 0.34117 | Not quantified. | [4] |
Table 2: Synergistic Effects of Baicalin with Chemotherapeutic Agents
| Cell Line | Combination | Effect | Combination Index (CI) | Dose Reduction Index (DRI) | Reference |
| MCF-7 (Breast Cancer) | Baicalin + Doxorubicin | Synergistic enhancement of cytotoxicity. | 0.64347 | Not quantified. | |
| A549 & A549/DDP (Cisplatin-Resistant Lung Cancer) | Baicalin + Cisplatin (DDP) | Synergistic inhibition of proliferation and invasion. | Additive and synergistic effects observed. | Not quantified. | |
| MDA-MB-231 & MCF-7 (Breast Cancer) | Baicalin + Doxorubicin | Enhanced chemosensitivity via oxidative stress-mediated apoptosis. | Not explicitly quantified, but synergy demonstrated. | Not quantified. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of baicalein, the combination drug, or the combination of both for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 values are calculated from the dose-response curves.
Colony Formation Assay
-
Cell Seeding: A low density of cells (e.g., 500 cells/well) is seeded in 6-well plates.
-
Treatment: Cells are treated with the compounds of interest for a specified duration.
-
Incubation: The medium is replaced with fresh medium, and the cells are incubated for a longer period (e.g., 10-14 days) to allow for colony formation.
-
Staining: Colonies are fixed with methanol (B129727) and stained with a solution of crystal violet.
-
Quantification: The number of colonies (typically defined as clusters of ≥50 cells) is counted.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the compounds as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-ERK, p-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of Baicalein and Cisplatin Synergy in NSCLC
Caption: Synergistic mechanism of Baicalein and Cisplatin in NSCLC.
Experimental Workflow for Evaluating Synergy
Caption: General workflow for assessing synergistic drug effects.
Signaling Pathway of Baicalin and Baicalein Combination in Breast Cancer
Caption: Apoptotic pathway induced by Baicalin and Baicalein.
References
- 1. Synergistic activity of baicalein with ribavirin against influenza A (H1N1) virus infections in cell culture and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulatory Mechanisms of Baicalin in Cardiovascular Diseases: A Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The combination of baicalin and baicalein enhances apoptosis via the ERK/p38 MAPK pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for 8,8''-Bibaicalein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 8,8''-Bibaicalein, a key biflavonoid found in Scutellariae Radix. It outlines the principles of method cross-validation, presents detailed experimental protocols for High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), and offers supporting data for performance comparison.
The Imperative of Cross-Validation
Cross-validation is a critical process in analytical method development and transfer. It ensures that analytical data are reliable and reproducible when methods are transferred between laboratories, instruments, or even when significant changes are made to an existing validated method. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on when and how to perform cross-validation of bioanalytical methods. The fundamental goal is to demonstrate the equivalency of two different analytical procedures.
A general workflow for the cross-validation of analytical methods is depicted below.
Caption: A generalized workflow for the cross-validation of analytical methods.
Comparative Analysis of Analytical Methods
This guide compares two common analytical techniques for the quantification of flavonoids: HPLC-DAD and UPLC-Q-TOF-MS. While specific quantitative validation data for this compound is limited in publicly available literature, this comparison utilizes data from validated methods for structurally related flavonoids found in the same plant matrix to provide a representative performance overview.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-DAD and UPLC-Q-TOF-MS methods for the analysis of flavonoids similar to this compound.
| Performance Parameter | HPLC-DAD (Representative) | UPLC-Q-TOF-MS |
| Linearity (r²) | > 0.998[1] | Not explicitly stated, but method showed good precision |
| Limit of Detection (LOD) | 2.20 - 4.34 ng/mL (for baicalin, baicalein (B1667712), wogonin)[1] | Not explicitly stated |
| Limit of Quantification (LOQ) | 6.68 - 13.16 ng/mL (for baicalin, baicalein, wogonin)[1] | Not explicitly stated |
| Precision (%RSD) | Intraday: < 0.2%, Interday: < 0.8%[1] | RSD for retention time < 0.90%, RSD for peak area < 2.54% |
| Accuracy (Recovery) | Not explicitly stated | Not explicitly stated, but method showed good stability[2] |
| Analysis Time | ~20-30 minutes | ~30 minutes[2] |
| Selectivity | Moderate | High |
| Initial Cost | Lower | Higher |
| Operational Cost | Higher (solvent consumption) | Lower (solvent consumption) |
Experimental Protocols
HPLC-DAD Method (Representative Protocol for Flavonoid Analysis)
This protocol is based on established methods for the quantification of flavonoids in Scutellaria species[1].
1. Instrumentation:
-
HPLC system with a gradient pump, degasser, autosampler, and a diode-array detector (DAD).
-
Column: C18, 5 µm, 150 x 4.6 mm.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
This compound reference standard
-
Plant material (e.g., powdered Scutellariae Radix)
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from approximately 10 ng/mL to 1000 ng/mL.
-
Sample Extraction: Accurately weigh about 0.5 g of powdered plant material and extract with 25 mL of 70% methanol in an ultrasonic bath for 30 minutes. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.
4. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol
-
Gradient Elution: A typical gradient could be: 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70-90% B; 25-30 min, 90% B, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength relevant for this compound (e.g., 270-280 nm).
UPLC-Q-TOF-MS Method
This protocol is adapted from a method used for the analysis of chemical markers in Scutellariae Radix, including this compound.
1. Instrumentation:
-
UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC BEH shield RP18, 1.7 µm, 100 mm × 2.1 mm.
2. Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
-
Plant material (e.g., powdered Scutellariae Radix)
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution and working standards as described for the HPLC-DAD method, using LC-MS grade solvents.
-
Sample Extraction: Follow the same extraction procedure as for the HPLC-DAD method.
4. UPLC Conditions:
-
Mobile Phase A: 0.2% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: 0–6 min, 18–20% B; 6–8 min, 20–22% B; 8–20 min, 22–25% B; 20–28 min, 25–50% B; 28–30 min, 50–60% B.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 35°C
5. Q-TOF-MS Conditions:
-
Ionization Mode: ESI negative
-
Mass Range: 100–1000 Da
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/h
Biological Context: Signaling Pathways
While direct evidence for this compound's interaction with specific signaling pathways is still emerging, its structural similarity to baicalein suggests potential involvement in similar cellular mechanisms. Baicalein has been shown to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways such as NF-κB and p53.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Baicalein has been reported to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and other inflammatory mediators.[3][4]
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
p53 Signaling Pathway
The p53 pathway plays a critical role in tumor suppression by regulating cell cycle arrest and apoptosis. Baicalein has been shown to activate the p53 signaling pathway, leading to the inhibition of cancer cell proliferation.[5]
Caption: Postulated activation of the p53 signaling pathway by this compound.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. Frontiers | A multidimensional strategy for uncovering comprehensive quality markers of Scutellariae Radix based on UPLC-Q-TOF-MS analysis, artificial neural network, network pharmacology analysis, and molecular simulation [frontiersin.org]
- 3. Baicalein inhibits TNF-α-induced NF-κB activation and expression of NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Baicalin inhibits proliferation and promotes apoptosis of vascular smooth muscle cells by regulating the MEG3/p53 pathway following treatment with ox-LDL - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 8,8''-Bibaicalein and Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 8,8''-Bibaicalein and related flavonoid compounds. Due to the limited availability of quantitative meta-analysis data for this compound, this document focuses on the biological activities of its monomeric unit, baicalein (B1667712), and comparable biflavonoids, amentoflavone (B1664850) and ginkgetin (B1671510). This guide is intended to serve as a resource for researchers interested in the therapeutic potential of these natural compounds, offering available experimental data and detailed protocols for key biological assays.
Introduction to this compound and Related Flavonoids
This compound is a biflavonoid, a class of compounds consisting of two flavonoid units linked together. It is a dimer of the flavone (B191248) baicalein and has been identified as a constituent of Scutellaria baicalensis (Huang-Qin), a plant widely used in traditional medicine. Biflavonoids are known to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer effects.
Given the nascent stage of research on this compound, this guide draws comparisons with its well-studied monomer, baicalein, and other structurally related biflavonoids like amentoflavone and ginkgetin to provide a broader context for its potential biological activities.
Comparative Biological Activity Data
The following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and antioxidant activities of baicalein, amentoflavone, and ginkgetin.
Table 1: Cytotoxic Activity of Baicalein and Comparator Flavonoids
The cytotoxic effects of these flavonoids have been evaluated against various cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Baicalein | MCF-7 (Breast Cancer) | MTT | 95 ± 4.8 | [1] |
| HT29 (Colorectal Cancer) | CCK-8 | 49.77 (24h) | ||
| DLD1 (Colorectal Cancer) | CCK-8 | 60.49 (24h) | ||
| LNCaP (Prostate Cancer) | MTT | 13 | [2] | |
| PC-3 (Prostate Cancer) | MTT | 25 | [2] | |
| Amentoflavone | KYSE-150 (Esophageal Squamous Cell Carcinoma) | MTT | 100-150 | [3] |
| Ginkgetin | SKOV3 (Ovarian Cancer) | MTT | 20 | |
| A2780 (Ovarian Cancer) | MTT | 20 |
Disclaimer: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
Table 2: Anti-Inflammatory Activity of Baicalein and Comparator Flavonoids
The anti-inflammatory properties of flavonoids are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, or by measuring the inhibition of key inflammatory signaling pathways such as the NF-κB pathway.
| Compound | Model System | Assay | Endpoint | IC50/Effect | Reference |
| Baicalein | LPS-stimulated RAW 264.7 macrophages | Griess Assay | NO Production | Significant inhibition at 10-100 µM | [4] |
| TNF-α-stimulated HeLa cells | Luciferase Reporter Assay | NF-κB Activation | Dose-dependent suppression | [5] | |
| Amentoflavone | LPS/IFN-γ-stimulated BV2 microglia | Griess Assay | NO Production | Concentration-dependent inhibition | |
| LPS/IFN-γ-stimulated BV2 microglia | ELISA | PGE2 Secretion | Concentration-dependent inhibition |
Table 3: Antioxidant Activity of Baicalein and Comparator Flavonoids
The antioxidant capacity of these compounds is frequently evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay.
| Compound | Assay | IC50/Value | Reference |
| Baicalein | DPPH Radical Scavenging | - | |
| Xanthine Oxidase Inhibition | IC50 = 3.12 µM | ||
| Amentoflavone | - | - | |
| Ginkgetin | - | - |
Note: A lower IC50 value in the DPPH assay indicates stronger radical scavenging activity.
Signaling Pathways
The biological activities of these flavonoids are often mediated through their interaction with key cellular signaling pathways. The NF-κB pathway, a central regulator of inflammation and cell survival, is a common target.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of baicalein.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the biological activities of this compound and related compounds.
Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of a compound on cultured cells.
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.
Antioxidant Capacity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
Caption: A streamlined workflow for the DPPH antioxidant assay.
Detailed Steps:
-
Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution at various concentrations to the wells. Then, add the DPPH solution to each well to initiate the reaction. Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is the concentration of the test compound that scavenges 50% of the DPPH radicals.
Anti-Inflammatory Activity: NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.
Caption: Key steps in the NF-κB luciferase reporter gene assay.
Detailed Steps:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HeLa) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or lipopolysaccharide (LPS), for a defined period (e.g., 6-8 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate. If a normalization plasmid was used, subsequently measure its activity.
-
Data Analysis: Normalize the firefly luciferase activity to the control luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound remains limited, the information available for its monomer, baicalein, and other biflavonoids such as amentoflavone and ginkgetin, suggests that it holds significant therapeutic potential. The provided data tables and experimental protocols offer a valuable resource for researchers to initiate and advance the study of this compound. Further in-vitro and in-vivo studies are warranted to elucidate the specific cytotoxic, anti-inflammatory, and antioxidant properties of this compound and to determine its mechanisms of action. Such research will be crucial in unlocking the full therapeutic potential of this and other biflavonoids.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 8,8''-Bibaicalein
Understanding 8,8''-Bibaicalein and its Hazards
This compound is a dimer of the flavonoid Baicalein. Flavonoids are a class of polyphenolic compounds widely found in plants.[1][2] Due to its structural similarity to Baicalein, it is prudent to handle this compound with the same precautions. Baicalein is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.[3]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications indicate that this compound should be handled as a hazardous substance.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Wear impervious, flame-resistant clothing and protective gloves. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. Use only in a well-ventilated area. |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is that it should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical. A good practice is to use the original container or a similar one made of the same material.
-
Ensure the container is tightly closed when not in use to prevent the release of dust or vapors.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazard symbols (e.g., irritant, harmful).
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be cool and dry.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Provide the waste disposal company with all available safety information, including the SDS for Baicalein.
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate the immediate area.
-
Ventilate the area if it is safe to do so.
-
Wear the appropriate PPE as listed in the table above.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.
-
Collect the spilled material and absorbent into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.
Visual Guidance
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for the proper disposal of this compound.
Caption: Decision-making workflow for the disposal of this compound.
References
Personal protective equipment for handling 8,8''-Bibaicalein
Disclaimer: No specific safety data sheet (SDS) for 8,8''-Bibaicalein was found. The following safety protocols are based on the known hazards of its parent compound, Baicalein, and general best practices for handling powdered chemical compounds. Baicalein is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2][3][4]. It is crucial to handle this compound with the same level of caution.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The appropriate level of PPE is dependent on the specific task being performed. The following table summarizes the recommended PPE for handling this compound.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid Compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers |
| Preparing and Handling Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving, especially when using organic solvents |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet. | - Appropriate respiratory protection (consult your institution's safety officer for selection) |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes risks throughout the experimental process.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage.
-
Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible substances like strong oxidizers[5].
2. Handling and Preparation:
-
Engineering Controls: Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.
-
Procedure:
-
Before starting, ensure the work area is clean and uncluttered.
-
Don the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.
-
Minimize the creation of dust when handling the powder.
-
When dissolving, slowly add the solvent to the powder to prevent splashing.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
-
3. In-Use Procedures:
-
When using solutions of this compound, always wear the minimum required PPE.
-
Avoid direct contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
If inhaled, move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste:
-
Collect unused this compound powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.
-
Do not pour any waste containing this compound down the drain.
-
-
Contaminated Labware:
-
Decontaminate reusable labware with an appropriate solvent. Collect the rinse solvent as hazardous liquid waste.
-
Thoroughly wash decontaminated labware with soap and water before reuse.
-
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
